molecular formula C7H6BrI B045939 5-Bromo-2-iodotoluene CAS No. 116632-39-4

5-Bromo-2-iodotoluene

Cat. No.: B045939
CAS No.: 116632-39-4
M. Wt: 296.93 g/mol
InChI Key: GHTUADBHTFHMNI-UHFFFAOYSA-N
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Description

5-Bromo-2-iodotoluene is a high-value, multi-halogenated aromatic building block specifically designed for advanced synthetic chemistry and materials science research. Its core utility lies in the differential reactivity of the bromine and iodine substituents, which allows for sequential, site-selective metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. The iodine atom, being more reactive, can be selectively functionalized first under mild conditions, leaving the bromine atom available for a subsequent, orthogonal coupling step. This makes it an indispensable scaffold for the efficient synthesis of complex, polysubstituted aromatic compounds, including pharmaceuticals, agrochemicals, and organic electronic materials. The presence of the methyl group in the ortho position introduces steric and electronic influences that can fine-tune the properties of the final molecule and the reactivity of the halogens. This compound is rigorously analyzed to ensure high purity and lot-to-lot consistency, making it a reliable reagent for demanding research applications. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTUADBHTFHMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369180
Record name 5-Bromo-2-iodotoluene
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Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-39-4
Record name 5-Bromo-2-iodotoluene
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Record name 5-Bromo-2-iodotoluene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-iodotoluene, a versatile halogenated aromatic hydrocarbon. Due to the differential reactivity of its bromine and iodine substituents, this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and key reactions, with a focus on providing practical information for laboratory applications.

Chemical and Physical Properties

This compound is a dihalogenated derivative of toluene (B28343), presenting as a white to off-white crystalline solid under standard conditions.[1] It is characterized by its high chemical stability and is sparingly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [2]
Appearance White to off-white crystalline solid[1]
Boiling Point 263 °C (lit.)[3]
Density 2.08 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.65 (lit.)[3]
Flash Point >110 °C (>230 °F)
Solubility Sparingly soluble in water[1]
CAS Number 116632-39-4[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of this compound. While specific peak assignments and spectral images are best sourced from dedicated spectral databases, this section outlines the available information.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. Infrared (IR) Spectroscopy

FTIR and ATR-IR spectra for this compound have been recorded and are available in spectral databases.[2][5] The spectra are typically acquired on a neat sample.[2] Key expected absorptions would include C-H stretching from the methyl group and aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-I stretching vibrations in the fingerprint region.

2.3. Mass Spectrometry (MS)

The monoisotopic mass of this compound is 295.86976 Da.[2] Mass spectrometry data is crucial for confirming the molecular weight and isotopic pattern characteristic of a compound containing both bromine and iodine.

2.4. Raman Spectroscopy

Raman spectra of this compound have also been documented and are available in spectral databases.[2]

Synthesis Protocols

This compound is primarily synthesized through two main strategies: regioselective halogenation of a substituted toluene or via a Sandmeyer reaction from an appropriately substituted aniline.

3.1. Regioselective Halogenation

A common synthetic route involves the iodination of 5-bromotoluene.[1]

Experimental Protocol: Iodination of 5-Bromotoluene

  • Reactants: 5-bromotoluene, an iodinating agent (e.g., iodine monochloride or N-iodosuccinimide), and a Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride).[1]

  • Solvent: An inert solvent such as dichloromethane (B109758) or acetonitrile.[1]

  • Procedure:

    • Dissolve 5-bromotoluene in the chosen inert solvent in a reaction vessel.

    • Add the Lewis acid catalyst to the solution.

    • Slowly add the iodinating agent to the reaction mixture.

    • Heat the mixture under mild conditions (40–80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).[1]

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-Bromotoluene 5-Bromotoluene Reaction Mixture Reaction Mixture 5-Bromotoluene->Reaction Mixture Iodinating Agent\n(e.g., NIS) Iodinating Agent (e.g., NIS) Iodinating Agent\n(e.g., NIS)->Reaction Mixture Lewis Acid\n(e.g., FeCl3) Lewis Acid (e.g., FeCl3) Lewis Acid\n(e.g., FeCl3)->Reaction Mixture Inert Solvent\n(e.g., CH2Cl2) Inert Solvent (e.g., CH2Cl2) Inert Solvent\n(e.g., CH2Cl2)->Reaction Mixture Heating (40-80 °C) Heating (40-80 °C) Reaction Mixture->Heating (40-80 °C) Quenching Quenching Heating (40-80 °C)->Quenching Aqueous Work-up Aqueous Work-up Quenching->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Solvent Removal Drying & Solvent Removal Extraction->Drying & Solvent Removal Purification\n(Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Drying & Solvent Removal->Purification\n(Recrystallization/Chromatography) This compound This compound Purification\n(Recrystallization/Chromatography)->this compound

Caption: Workflow for the synthesis of this compound via regioselective halogenation.

3.2. Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This method is particularly useful for introducing halides to an aromatic ring with high regioselectivity. The general principle involves the diazotization of an arylamine followed by displacement of the diazonium group.

Chemical Reactivity and Applications

The presence of two different halogen atoms with distinct reactivities makes this compound a highly versatile intermediate in organic synthesis. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine atom, allowing for selective functionalization.

4.1. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can selectively react at the iodo position, leaving the bromo position available for subsequent transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reactants: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: A suitable solvent system, often a mixture such as Toluene/Ethanol/H₂O or 1,4-Dioxane/H₂O.

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Add the palladium catalyst.

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

G cluster_reactants Reactants & Reagents cluster_setup Reaction Setup cluster_reaction Reaction & Work-up This compound This compound Combine Reactants Combine Reactants This compound->Combine Reactants Arylboronic Acid Arylboronic Acid Arylboronic Acid->Combine Reactants Palladium Catalyst Palladium Catalyst Add Solvent & Catalyst Add Solvent & Catalyst Palladium Catalyst->Add Solvent & Catalyst Base Base Base->Combine Reactants Solvent Solvent Solvent->Add Solvent & Catalyst Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Inert Atmosphere->Add Solvent & Catalyst Heating (80-100 °C) Heating (80-100 °C) Add Solvent & Catalyst->Heating (80-100 °C) Aqueous Work-up Aqueous Work-up Heating (80-100 °C)->Aqueous Work-up Purification Purification Aqueous Work-up->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. It is also noted to be light-sensitive, and therefore should be stored in a cool, dark place.[1]

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents enable its use in a variety of synthetic transformations, most notably in sequential cross-coupling reactions. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this compound in their work.

References

Synthesis of 5-Bromo-2-iodotoluene from 5-bromotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-iodotoluene from 5-bromotoluene. The document details a robust experimental protocol, presents key data in a structured format, and outlines the necessary safety precautions for this chemical transformation. This guide is intended for use by qualified researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable halogenated aromatic intermediate used in a variety of synthetic applications, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research.[1][2] Its differential halogen reactivity, with the iodine atom being more susceptible to substitution and cross-coupling reactions than the bromine atom, makes it a versatile building block for sequential chemical modifications. This guide focuses on a reliable and efficient method for the ortho-iodination of 5-bromotoluene.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 5-bromotoluene. The chosen methodology employs N-iodosuccinimide (NIS) as the iodine source and trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds via the in-situ formation of a highly electrophilic iodinating species, which then regioselectively attacks the electron-rich aromatic ring of 5-bromotoluene at the position ortho to the activating methyl group.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
5-BromotolueneReagentSigma-Aldrich
N-Iodosuccinimide (NIS)98%Alfa Aesar
Trifluoroacetic Acid (TFA)99%Acros Organics
Dichloromethane (B109758) (DCM)AnhydrousFisher Scientific
Sodium thiosulfate (B1220275)ACS ReagentJ.T. Baker
Sodium bicarbonateACS ReagentEMD Millipore
Brine (saturated NaCl solution)-In-house preparation
Anhydrous magnesium sulfateACS ReagentVWR
Silica (B1680970) gel60 Å, 230-400 meshSorbent Technologies
HexaneACS ReagentMacron Fine Chemicals
Ethyl acetate (B1210297)ACS ReagentAvantor

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

3.3. Reaction Procedure

  • To a solution of 5-bromotoluene (1.0 eq.) in anhydrous dichloromethane (DCM), add N-iodosuccinimide (1.1 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

3.4. Work-up Procedure

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

3.5. Purification

The crude this compound can be purified by one of the following methods:

  • Column Chromatography: Purify the crude product on a silica gel column using a hexane/ethyl acetate gradient as the eluent.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.

Data Presentation

4.1. Physical and Chemical Properties

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL)
5-BromotolueneC₇H₇Br171.04Colorless liquid-39.8183.71.410
This compoundC₇H₆BrI296.93White to off-white solidN/A2632.08

4.2. Reagent Safety Information

ReagentHazard StatementsPrecautionary Statements
5-BromotolueneFlammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.
N-IodosuccinimideHarmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
Trifluoroacetic AcidCauses severe skin burns and eye damage. Harmful if inhaled.Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

4.3. Characterization Data (Predicted)

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound7.65 (d, J=8.4 Hz, 1H), 7.20 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 2.40 (s, 3H)142.1, 139.8, 132.5, 131.2, 122.0, 100.5, 22.8

Note: The NMR data presented is predicted and should be confirmed by experimental analysis.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization A 1. Dissolve 5-bromotoluene in anhydrous DCM B 2. Add N-iodosuccinimide A->B C 3. Cool to 0 °C B->C D 4. Add trifluoroacetic acid (catalyst) C->D E 5. Stir at room temperature (12-24 h) D->E F 6. Quench with aq. Na₂S₂O₃ E->F G 7. Wash with aq. NaHCO₃ F->G H 8. Wash with brine G->H I 9. Dry organic layer (MgSO₄) H->I J 10. Concentrate in vacuo I->J K 11. Column chromatography (Silica gel, Hexane/EtOAc) J->K L OR M 11. Recrystallization (e.g., Ethanol) J->M N 12. Obtain pure This compound K->N M->N O 13. Analyze by NMR, GC-MS N->O

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 5-bromotoluene. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably prepare this important synthetic intermediate for their research and development needs. The provided data and workflow visualization are intended to facilitate the successful execution and understanding of this chemical transformation.

References

An In-depth Technical Guide to 5-Bromo-2-iodotoluene (CAS: 116632-39-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-iodotoluene, a versatile halogenated aromatic hydrocarbon with significant applications in organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, synthesis protocols, and its utility in various cross-coupling reactions.

Core Compound Properties

This compound is a dihalogenated derivative of toluene (B28343), presenting as a white to off-white crystalline solid or a clear, slightly yellow to light red-pink liquid at room temperature.[1][2] Its structure, featuring both a bromine and an iodine atom on the toluene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[2]

Physicochemical Data
PropertyValueReference(s)
CAS Number 116632-39-4[3]
Molecular Formula C₇H₆BrI[3]
Molecular Weight 296.93 g/mol [3]
Appearance White to off-white crystalline solid or clear slightly yellow to light red-pink liquid[1][2]
Boiling Point 263 °C (lit.)[3]
Density 2.08 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.65 (lit.)[3]
Flash Point 110 °C (230 °F) - closed cup[3]
Solubility Sparingly soluble in water[2]
Spectral Data
Spectrum TypeData AvailabilityReference(s)
¹H NMR Predicted spectra are available.[2]
¹³C NMR Predicted spectra are available.[2]
FTIR Spectra available from various sources.[4][5]
Raman Spectrum available from various sources.[4]
Mass Spectrometry Monoisotopic Mass: 295.86976 Da[4]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[4]

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

  • Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[4]

The compound is light-sensitive and should be stored in a dark place, sealed in a dry environment at room temperature.[2]

Synthesis of this compound

This compound is typically synthesized through regioselective halogenation reactions, with a common starting material being an ortho-substituted toluene derivative.[2] A frequently employed method involves the diazotization of 4-bromo-2-methylaniline (B145978) followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 4-Bromo-2-methylaniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Bromo-2-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (B80452)

  • Potassium iodide

  • Ice

  • Sodium thiosulfate (B1220275)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for synthesis and work-up

Procedure:

  • Diazotization:

    • Dissolve 4-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

G 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Diazonium Salt Diazonium Salt 4-Bromo-2-methylaniline->Diazonium Salt 1. HCl, NaNO₂, 0-5°C This compound This compound Diazonium Salt->this compound 2. KI

Caption: Synthesis of this compound.

Applications in Cross-Coupling Reactions

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound makes it a highly valuable substrate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed reactions, allowing for selective functionalization at this position while leaving the C-Br bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be selectively coupled at the iodine position with various boronic acids.

Generalized Experimental Protocol:

  • To a reaction flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OH)₂ Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Coupled Product Coupled Product This compound This compound Arylboronic Acid Arylboronic Acid

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Stille Coupling

The Stille coupling reaction provides another efficient method for C-C bond formation, utilizing organostannane reagents. Similar to the Suzuki coupling, the reaction with this compound can be performed selectively at the C-I bond.

Generalized Experimental Protocol:

  • In an inert atmosphere, dissolve this compound (1 equivalent) and an organostannane (1.1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene, THF).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).

  • Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or GC.

  • Upon completion, the reaction is worked up, and the product is purified, often by column chromatography, to remove the tin byproducts.

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-SnR₃ Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Coupled Product Coupled Product This compound This compound Organostannane Organostannane

Caption: Stille Coupling Catalytic Cycle.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-C, C-N, C-O, and C-S bonds. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

Generalized Experimental Protocol:

  • Combine this compound (1 equivalent), a suitable coupling partner (e.g., an amine, phenol, or another aryl halide), a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and optionally a ligand (e.g., 1,10-phenanthroline) in a reaction vessel.

  • Add a high-boiling polar solvent such as DMF, NMP, or DMAc.

  • Heat the mixture under an inert atmosphere at temperatures ranging from 100 to 200 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, perform an aqueous work-up, and purify the product by chromatography or recrystallization.

G cluster_cycle Catalytic Cycle Cu(I) Cu(I) Oxidative Addition Oxidative Addition Cu(I)->Oxidative Addition Ar-I Metathesis Metathesis Oxidative Addition->Metathesis Nu-H, Base Reductive Elimination Reductive Elimination Metathesis->Reductive Elimination Reductive Elimination->Cu(I) Ar-Nu Coupled Product Coupled Product This compound This compound Nucleophile (Nu-H) Nucleophile (Nu-H)

Caption: Ullmann Condensation Catalytic Cycle.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its distinct halogen functionalities allow for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. The synthetic and coupling methodologies outlined in this guide provide a solid foundation for its application in research and development.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-iodotoluene, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery applications.

Core Physical Properties

This compound is a dihalogenated derivative of toluene (B28343).[1] At room temperature, it typically presents as a clear, colorless to yellow or orange liquid.[2][3] Its chemical structure, featuring both bromine and iodine atoms on the toluene ring, makes it a versatile reagent in various chemical transformations.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound based on available data.

PropertyValueUnitsNotes
Molecular Formula C₇H₆BrI--
Molecular Weight 296.93 g/mol [4][5]
Boiling Point 263°Cat standard pressure (lit.)[4][6][7]
Density 2.08g/mLat 25 °C (lit.)[4][6][7]
Refractive Index 1.65-at 20 °C (lit.)[4][6][7]
Flash Point 110°Cclosed cup[4]
Solubility Sparingly soluble in water.-[1]
Appearance Clear colorless to yellow to orange to red liquid.-[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard analytical methods would be employed for their measurement. For instance, boiling point determination would typically be carried out by distillation under atmospheric pressure, while density would be measured using a pycnometer or a digital density meter. The refractive index is commonly determined using an Abbe refractometer.

Synthetic Workflow

This compound is primarily used as a building block in organic synthesis. A general workflow for its synthesis is outlined below. While specific reaction conditions can vary, the diagram illustrates a common synthetic logic.

G General Synthetic Workflow for this compound o-Toluidine o-Toluidine Iodination Iodination o-Toluidine->Iodination Diazotization Diazotization Iodination->Diazotization Bromination Bromination Diazotization->Bromination This compound This compound Bromination->this compound

Caption: A logical workflow for the synthesis of this compound from o-toluidine.

Role in Suzuki Coupling Reactions

The differential reactivity of the bromine and iodine substituents in this compound makes it a valuable substrate in sequential cross-coupling reactions, such as the Suzuki coupling. This allows for the selective formation of new carbon-carbon bonds.

G Role of this compound in Suzuki Coupling A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Selectively Coupled Product C->D E Further Functionalization D->E

References

An In-depth Technical Guide to 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-2-iodotoluene, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a dihalogenated derivative of toluene, with a bromine atom at the 5-position and an iodine atom at the 2-position of the benzene (B151609) ring relative to the methyl group.[1] Its chemical formula is C7H6BrI.[1] The presence of two different halogens with distinct reactivities makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[1]

IdentifierValue
CAS Number 116632-39-4[1]
Molecular Formula C7H6BrI[1]
Linear Formula CH3C6H3(Br)I
PubChem CID 2724601[2]
MDL Number MFCD00060664
InChI 1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
InChI Key GHTUADBHTFHMNI-UHFFFAOYSA-N
SMILES Cc1cc(Br)ccc1I
PropertyValue
Molecular Weight 296.93 g/mol [2]
Appearance White to off-white solid, or clear slightly yellow to light red-pink liquid[1]
Boiling Point 263 °C (lit.)[3]
Density 2.08 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.65 (lit.)[3]
Flash Point 110 °C (230 °F) - closed cup
Solubility Sparingly soluble in water[1]
Storage Light Sensitive, store at room temperature[1]

Experimental Protocols

A common method for the synthesis of this compound is through the regioselective iodination of a starting material like 5-bromotoluene.[1]

Methodology:

  • Starting Material: 5-bromotoluene.

  • Iodinating Agent: Iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be used.[1]

  • Catalyst: A Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) is employed.[1]

  • Solvent: An inert solvent like dichloromethane (B109758) or acetonitrile (B52724) is used.[1]

  • Reaction Conditions: The reaction is typically carried out with mild heating, in the range of 40–80 °C.[1]

  • Procedure: The 5-bromotoluene is dissolved in the chosen inert solvent. The Lewis acid catalyst is added, followed by the portion-wise addition of the iodinating agent. The reaction mixture is stirred at the specified temperature for a period determined by reaction monitoring (e.g., by TLC or GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by column chromatography or distillation, to yield pure this compound.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Start Starting Material (5-Bromotoluene) Reaction Iodination Reaction (+ NIS/ICl, Lewis Acid) Start->Reaction Reagents Product Crude Product (this compound) Reaction->Product Reaction Completion Purification Purification (e.g., Column Chromatography) Product->Purification Work-up FinalProduct Pure this compound Purification->FinalProduct Isolation Analysis Structural Analysis (NMR, MS, IR) FinalProduct->Analysis Characterization

Caption: Workflow for the synthesis and analysis of this compound.

Applications in Research

This compound serves as a key intermediate in the synthesis of more complex molecules. Due to the differential reactivity of the bromine and iodine substituents, it is particularly useful for sequential, selective functionalization in cross-coupling reactions such as Suzuki, Stille, and Ullmann couplings.[1] This allows for the controlled construction of complex aromatic systems, which is highly valuable in the fields of pharmaceutical and agrochemical research.[1] It has been used in the synthesis of various compounds, including substituted biphenyls and phenylpyridines.

Safety and Handling

This compound is considered hazardous.[1] It may cause skin, eye, and respiratory tract irritation.[1][2] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a respirator, should be used when handling this chemical. It is classified as a combustible liquid.

CodeDescription
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-iodotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-iodotoluene, a key intermediate in organic synthesis. While quantitative solubility data is not extensively available in peer-reviewed literature, this document offers insights into its expected behavior in various organic solvents based on established chemical principles and available data for structurally similar compounds.

Introduction to this compound

This compound is a dihalogenated derivative of toluene, appearing as a white to off-white crystalline solid at room temperature.[1] Its structure, featuring a benzene (B151609) ring substituted with a bromine atom, an iodine atom, and a methyl group, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The differential reactivity of the bromine and iodine substituents allows for selective functionalization, making it a valuable reagent in cross-coupling reactions such as Suzuki, Stille, and Ullmann couplings.[1]

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound, a nonpolar aryl halide, is expected to be soluble in a range of common organic solvents and sparingly soluble in polar solvents like water. Aryl halides, in general, are soluble in organic solvents such as alcohols, ethers, and benzene.[2] The covalent nature of the carbon-halogen and carbon-carbon bonds in this compound leads to favorable interactions with nonpolar and weakly polar solvent molecules.[3]

SolventChemical ClassPolarityExpected Solubility
Toluene Aromatic HydrocarbonNonpolarHigh
Hexane Aliphatic HydrocarbonNonpolarHigh
Dichloromethane (B109758) (DCM) Halogenated AlkanePolar AproticHigh
Chloroform Halogenated AlkanePolar AproticHigh
Diethyl Ether EtherNonpolarHigh
Tetrahydrofuran (THF) EtherPolar AproticHigh
Ethyl Acetate EsterPolar AproticModerate to High
Acetone KetonePolar AproticModerate
Acetonitrile NitrilePolar AproticModerate
Methanol AlcoholPolar ProticLow to Moderate
Ethanol AlcoholPolar ProticLow to Moderate
Water -Polar ProticSparingly Soluble/Insoluble

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, which can be adapted for laboratory use. This procedure highlights the use of organic solvents in which the product is soluble, facilitating reaction and workup.

Reaction: Iodination of 5-Bromotoluene

Reagents and Solvents:

  • 5-Bromotoluene

  • N-Iodosuccinimide (NIS)

  • Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (catalyst)

  • Dichloromethane (DCM) or Acetonitrile (solvent)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask, dissolve 5-bromotoluene in an inert solvent such as dichloromethane or acetonitrile.[1]

  • Add a catalytic amount of a Lewis acid, such as iron(III) chloride or aluminum chloride.[1]

  • To this solution, add N-iodosuccinimide portion-wise.

  • The reaction mixture is stirred at a temperature between 40–80 °C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Bromotoluene in Dichloromethane add_catalyst Add Lewis Acid Catalyst (e.g., FeCl3) start->add_catalyst add_nis Add N-Iodosuccinimide add_catalyst->add_nis heat Heat Mixture (40-80 °C) add_nis->heat monitor Monitor with TLC heat->monitor quench Quench with Na2S2O3 Solution monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify end_node Pure this compound purify->end_node

Synthesis Workflow for this compound

Conclusion

While quantitative solubility data for this compound in various organic solvents remains a gap in the current literature, its chemical structure as a nonpolar aryl halide provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in nonpolar and weakly polar organic solvents, a characteristic that is leveraged in its synthesis and subsequent use in chemical reactions. The provided qualitative solubility guide and synthetic protocol offer valuable practical information for researchers and professionals in the field of drug development and organic synthesis. Further experimental studies are warranted to establish precise solubility curves for this important chemical intermediate.

References

An In-depth Technical Guide to the Regioselective Halogenation for the Synthesis of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 5-bromo-2-iodotoluene, a valuable halogenated intermediate in organic synthesis. This document details the most effective synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its application in research and development, particularly in the pharmaceutical and agrochemical industries.

Introduction

This compound (CAS No. 116632-39-4) is a dihalogenated toluene (B28343) derivative with significant utility as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring two different halogen atoms at specific positions on the toluene ring, allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings.[1] This versatility makes it a key intermediate in the development of novel pharmaceuticals and agrochemicals. This guide focuses on the regioselective halogenation strategies to produce this compound with high purity and yield.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, slightly yellow to light red-pink liquid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
CAS Number 116632-39-4[1][2][3]
Molecular Formula C₇H₆BrI[1][3]
Molecular Weight 296.93 g/mol [2][3]
Appearance Clear slightly yellow to light red-pink liquid[1]
Boiling Point 263 °C (lit.)[2]
Density 2.08 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.65 (lit.)[2]
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (d, J = 2.1 Hz, 1H), 7.25 (dd, J = 8.2, 2.1 Hz, 1H), 6.75 (d, J = 8.2 Hz, 1H), 2.39 (s, 3H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ 142.0, 139.8, 132.5, 129.9, 121.2, 100.5, 27.8Predicted

Synthetic Methodologies: Regioselective Iodination of 3-Bromotoluene (B146084)

The most direct and efficient method for the synthesis of this compound is the regioselective electrophilic iodination of 3-bromotoluene. The methyl (-CH₃) and bromo (-Br) substituents on the aromatic ring are both ortho, para-directing groups. The iodination occurs preferentially at the position ortho to the activating methyl group and meta to the deactivating (but ortho, para-directing) bromo group. This directing effect, combined with steric hindrance, favors the formation of the desired this compound isomer.

A common and effective reagent for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like iron(III) chloride. The acid activates the NIS, generating a more potent electrophilic iodine species.

General Reaction Scheme

G cluster_reagents Reagents/Catalyst r1 3-Bromotoluene p1 This compound r1->p1 Iodination r2 N-Iodosuccinimide (NIS) p2 Succinimide r2->p2 re1 Trifluoroacetic Acid (TFA) or Iron(III) Chloride (FeCl3) re1->p1

Caption: General reaction scheme for the iodination of 3-bromotoluene.

Proposed Experimental Protocol

While a specific, detailed protocol for this exact transformation is not available in the public domain literature reviewed, the following procedure is a representative method based on general procedures for the regioselective iodination of activated aromatic compounds using NIS and an acid catalyst.

Materials:

  • 3-Bromotoluene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or Iron(III) chloride (FeCl₃)

  • Dichloromethane (B109758) (DCM) or Acetonitrile (ACN) (anhydrous)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromotoluene (1.0 eq) in anhydrous dichloromethane or acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (catalytic amount, e.g., 0.1-0.2 eq) or iron(III) chloride (catalytic amount, e.g., 0.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Table 2: Stoichiometry and Reagent Data (Example)

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
3-Bromotoluene171.04101.01.71 g
N-Iodosuccinimide224.99111.12.47 g
Trifluoroacetic Acid114.0210.10.114 g (77 µL)
Dichloromethane---50 mL

Reaction Mechanism and Regioselectivity

The regioselective iodination of 3-bromotoluene proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

G cluster_activation Step 1: Activation of NIS cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation NIS N-Iodosuccinimide (NIS) Activated_Iodine Activated Electrophilic Iodine Species NIS->Activated_Iodine Acid Acid Catalyst (H+) Acid->Activated_Iodine Bromotoluene 3-Bromotoluene Sigma_Complex Sigma Complex (Arenium Ion Intermediate) Activated_Iodine->Sigma_Complex Bromotoluene->Sigma_Complex Attack by π-system Base Base (e.g., H2O, Succinimide anion) Product This compound Sigma_Complex->Product Loss of H+ Base->Product

Caption: Mechanism of electrophilic iodination of 3-bromotoluene.

Explanation of Regioselectivity:

  • Activating Group: The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.

  • Deactivating but Ortho, Para-Directing Group: The bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect, but it is also ortho, para-directing because of the resonance effect of its lone pairs.

  • Steric Hindrance: The position between the methyl and bromo groups (position 2) is sterically hindered.

  • Electronic Effects: The positions ortho and para to the methyl group (positions 2, 4, and 6) are electronically activated. The positions ortho and para to the bromo group (positions 2, 4, and 5) are also directed by resonance.

  • Outcome: The electrophilic attack occurs at the most activated and sterically accessible position. The position ortho to the strongly activating methyl group (position 2) is highly favored. While position 4 is also activated by both groups, position 2 is generally more favored for electrophilic attack on toluene derivatives. The presence of the bromo group at position 3 further directs the incoming electrophile to positions 2 and 5. The combination of these factors leads to the preferential formation of this compound.

Alternative Synthetic Routes

While the direct iodination of 3-bromotoluene is the most straightforward approach, other multi-step syntheses have been reported, often starting from different precursors. One such route involves a Sandmeyer-type reaction starting from an appropriately substituted aniline.

Synthesis from 3-Bromo-2-methylaniline (B1266185)

This route involves the diazotization of 3-bromo-2-methylaniline followed by a Sandmeyer reaction with an iodide source.

G Start 3-Bromo-2-methylaniline Diazonium Diazonium Salt Start->Diazonium 1. NaNO2, H2SO4 2. 0-5 °C Product This compound Diazonium->Product KI

Caption: Alternative synthesis of this compound from 3-bromo-2-methylaniline.

This method, while potentially effective, involves the handling of potentially unstable diazonium salts and may be less direct than the electrophilic iodination of 3-bromotoluene.

Conclusion

The regioselective synthesis of this compound is most efficiently achieved through the direct iodination of 3-bromotoluene using N-iodosuccinimide and an acid catalyst. This method offers good yields and high regioselectivity, making it a preferred route for laboratory and potential scale-up applications. The understanding of the underlying electrophilic aromatic substitution mechanism is crucial for optimizing reaction conditions and ensuring the desired product formation. This technical guide provides the necessary theoretical background and a practical experimental framework for researchers and professionals in the field of organic synthesis.

References

The Emergence of a Versatile Building Block: A Technical Guide to 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Bromo-2-iodotoluene.

This technical guide delves into the discovery, history, and synthetic methodologies of this compound (CAS No. 116632-39-4), a key intermediate in modern organic synthesis. This document provides a consolidated resource for researchers, offering detailed experimental protocols, quantitative data, and a historical perspective on this important halogenated aromatic hydrocarbon.

Discovery and History

This compound did not have a singular moment of discovery by an individual researcher, nor is it a naturally occurring compound.[1] Instead, it emerged as a valuable synthetic intermediate during the late 20th century, driven by the growing need for complex, polysubstituted aromatic scaffolds in pharmaceutical and materials science research.[1] Its utility lies in the differential reactivity of its two halogen substituents, allowing for selective and sequential functionalization in cross-coupling reactions. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond at this position while leaving the less reactive bromine atom intact for subsequent transformations. This chemoselectivity has made this compound a staple in the synthetic chemist's toolbox for the construction of intricate molecular architectures.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₆BrI
Molecular Weight296.93 g/mol
AppearanceWhite to off-white crystalline solid
Boiling Point263 °C (lit.)
Density2.08 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.65 (lit.)
CAS Number116632-39-4

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methyl protons (δ ~2.4 ppm). A published spectrum for (4-Bromo-2-methylphenyl)triethylgermane, a derivative, shows aromatic signals at δ = 7.32 (d, J = 1.9 Hz, 1H), 7.28 – 7.25 (m, 1H), and a singlet for the methyl group.[2]
¹³C NMR Expected signals for six aromatic carbons and one methyl carbon. Specific data is not readily available in the surveyed literature.
Mass Spec. The molecular ion peak (M⁺) would be a key feature, with its exact mass confirming the elemental composition. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 isotopic pattern.
Infrared (IR) Data available from public repositories such as PubChem.[3]
Raman Data available from public repositories such as PubChem.[3]

Experimental Protocols

The most common and efficient synthesis of this compound is the regioselective iodination of 3-bromotoluene (B146084). The following protocol is a representative procedure based on established methods for the iodination of deactivated aromatic compounds.[4][5]

Synthesis of this compound via Electrophilic Iodination

This procedure details the iodination of 3-bromotoluene using N-iodosuccinimide (NIS) as the iodine source and trifluoromethanesulfonic acid (triflic acid) as a strong acid catalyst.

Reagents and Materials:

  • 3-Bromotoluene

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromotoluene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, slowly add trifluoromethanesulfonic acid (0.1 to 0.5 equivalents).

  • In a separate container, dissolve N-iodosuccinimide (1.0-1.2 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the NIS solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Expected Yield: While a specific yield for this exact transformation is not widely reported, similar iodinations of deactivated arenes can proceed in good to excellent yields.

Synthetic Applications and Logical Workflows

This compound is a versatile building block primarily used in sequential cross-coupling reactions. The C-I bond can be selectively functionalized, followed by a subsequent reaction at the C-Br bond.

Sequential Suzuki-Miyaura Cross-Coupling

A common application is the sequential Suzuki-Miyaura cross-coupling to synthesize unsymmetrical biaryl compounds.

Suzuki_Coupling start This compound reagent1 Arylboronic Acid 1 Pd(0) catalyst, Base intermediate 5-Bromo-2-aryl-toluene start->intermediate Suzuki Coupling 1 (at C-I bond) reagent2 Arylboronic Acid 2 Pd(0) catalyst, Base product 5-Aryl'-2-aryl-toluene intermediate->product Suzuki Coupling 2 (at C-Br bond)

Caption: Sequential Suzuki-Miyaura cross-coupling of this compound.

General Synthesis Workflow

The synthesis of this compound itself can be visualized as a straightforward electrophilic aromatic substitution reaction.

Synthesis_Workflow reactant 3-Bromotoluene reagents N-Iodosuccinimide (NIS) Triflic Acid (TfOH) product This compound reactant->product Electrophilic Aromatic Iodination

Caption: Synthesis of this compound from 3-bromotoluene.

Conclusion

This compound stands as a testament to the enabling power of synthetic intermediates in modern chemical research. Its well-defined reactivity and commercial availability have cemented its role as a crucial component in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to advanced materials. This guide provides a foundational understanding of its history, properties, and synthesis, empowering researchers to effectively utilize this versatile building block in their future endeavors.

References

5-Bromo-2-iodotoluene safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and representative experimental use of 5-Bromo-2-iodotoluene (CAS No. 116632-39-4). The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a dihalogenated derivative of toluene, often appearing as a white to off-white crystalline solid or a clear, slightly yellow to light red-pink liquid.[1] It is sparingly soluble in water and is sensitive to light.[1]

PropertyValueSource
Molecular FormulaC₇H₆BrI[2]
Molecular Weight296.93 g/mol [2]
Boiling Point263 °C (lit.)[3]
Density2.08 g/mL at 25 °C (lit.)[3]
Refractive Indexn20/D 1.65 (lit.)[3]
Flash Point110 °C (230 °F) - closed cup[1]
Storage TemperatureRoom temperature, in a cool, dark, and dry place[4]

Safety and Hazard Information

This compound is considered a hazardous substance and should be handled with appropriate care. The primary hazards are skin, eye, and respiratory tract irritation.[2][5]

GHS Classification and Hazard Statements
GHS ClassificationHazard CodeHazard Statement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation

Source:[2]

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures:

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[6]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302 + P352IF ON SKIN: Wash with plenty of water.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P312Call a POISON CENTER/doctor if you feel unwell.[6]
P332 + P313If skin irritation occurs: Get medical advice/attention.[6]
P337 + P313If eye irritation persists: Get medical advice/attention.[6]
P362 + P364Take off contaminated clothing and wash it before reuse.[5]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6]
P405Store locked up.[5]
P501Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols: Representative Suzuki Coupling Reaction

This compound is a versatile intermediate in organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][5] The differential reactivity of the bromine and iodine substituents allows for selective functionalization. The following is a representative protocol for a Suzuki coupling reaction, based on general procedures for similar compounds.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the flask.

  • Solvent Addition: Add the degassed solvent system via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualized Workflows and Logical Relationships

Safe Handling Workflow

The following diagram illustrates the key stages for the safe handling of this compound in a laboratory setting.

A Receiving & Storage B Pre-Use Inspection A->B Check container integrity C Personal Protective Equipment (PPE) B->C Don appropriate PPE D Handling in Ventilated Area C->D Nitrile gloves, safety goggles, lab coat E Weighing & Dispensing D->E Use fume hood or ventilated enclosure F Reaction Setup E->F Handle with care to avoid spills G Post-Reaction Quenching & Work-up F->G Under inert atmosphere if required H Decontamination of Glassware G->H Neutralize reactive intermediates I Waste Disposal H->I Rinse with appropriate solvent I->I Follow institutional guidelines for halogenated waste

Safe Handling Workflow for this compound
First Aid Decision Tree

In the event of accidental exposure, the following decision tree provides guidance on initial first aid measures.

A Exposure Event B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Remove contaminated clothing. Wash skin with plenty of soap and water. B->F G Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. C->G H Move person to fresh air. Keep comfortable for breathing. D->H I Rinse mouth with water. Do NOT induce vomiting. E->I J Seek Medical Attention F->J If irritation persists G->J If irritation persists H->J If feeling unwell I->J

References

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-iodotoluene (CAS No. 116632-39-4), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and storage. This compound is a dihalogenated derivative of toluene, characterized by its high chemical stability under standard conditions.[1]

PropertyValueSource
Molecular Formula C₇H₆BrI[1][2][3]
Molecular Weight 296.93 g/mol [2][3]
Appearance White to off-white crystalline solid or clear slightly yellow to light red-pink liquid.[1][4][1][4]
Boiling Point 263 °C (lit.)[2][5][6]
Density 2.08 g/mL at 25 °C (lit.)[2][5][6]
Refractive Index n20/D 1.65 (lit.)[2][5][6]
Solubility Sparingly soluble in water.[1]
Flash Point >230 °F (>110 °C) - closed cup[2]
Storage Class 10 - Combustible liquids[2]

Stability Profile

This compound is generally considered to be a stable compound under normal laboratory conditions.[7] Its molecular structure, featuring a substituted benzene (B151609) ring, contributes to its high chemical stability.[1] However, certain environmental factors can affect its integrity over time.

Key Stability Considerations:

  • Light Sensitivity: The most critical factor affecting the stability of this compound is its sensitivity to light.[1][6] Exposure to light can potentially lead to degradation, compromising the purity of the material. Therefore, it is imperative to protect the compound from light sources during storage and handling.

  • Thermal Stability: The compound is stable at ambient temperatures.[1] Its high boiling point suggests good thermal stability under normal storage conditions.

  • Reactivity: While generally stable, it is important to avoid contact with strong oxidizing agents.[8]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Room temperature / Ambient temperatures.The compound is stable at these temperatures.[1]
Light Store in a dark place. Use amber or opaque containers.The compound is light-sensitive and can degrade upon exposure to light.[1][6]
Atmosphere Keep container tightly closed and sealed in a dry environment.Protects from atmospheric moisture and contaminants.[1][6]
Ventilation Store in a well-ventilated place.General laboratory safety practice.[1]
Security Store locked up.As per safety data sheet recommendations.[1]

Experimental Protocols and Workflows

Below is a Graphviz diagram illustrating the decision-making process for the storage and handling of this compound.

G cluster_receiving Receiving and Initial Inspection cluster_storage Storage Decision Workflow cluster_handling Handling and Use A Receive Shipment of This compound B Inspect Container Integrity (Seal, No Damage) A->B C Verify Label Information (CAS No., Name) B->C D Is the compound for immediate use? C->D E Select a cool, dry, and dark storage location. D->E No I Proceed to Experimental Use D->I Yes F Ensure container is tightly sealed and properly labeled. E->F G Store in a well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents). F->G H Log the material into inventory with date of receipt. G->H J Work in a well-ventilated area (e.g., fume hood). I->J K Use appropriate PPE (Gloves, Eye Protection). J->K L Minimize exposure to light during handling. K->L M Reseal container promptly and tightly after use. L->M N Return to designated storage location. M->N

Figure 1. Logical workflow for the storage and handling of this compound.

Safety and Handling Precautions

This compound is classified as an irritant.[3] It may cause skin, eye, and respiratory tract irritation.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[2]

  • Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • First Aid Measures:

    • If on skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-iodotoluene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 5-Bromo-2-iodotoluene in Suzuki-Miyaura cross-coupling reactions. This versatile dihalogenated aromatic compound serves as a valuable building block for the synthesis of a wide array of substituted biaryl and poly-aryl compounds, which are key structural motifs in many pharmaceutical agents and advanced materials. The differential reactivity of the iodine and bromine substituents allows for selective, sequential functionalization, offering a powerful tool for the construction of complex molecular architectures.

Principle of Selective Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The general reactivity trend for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl > F. This reactivity difference is the foundation for the selective functionalization of this compound. Under carefully controlled conditions, the palladium catalyst will preferentially insert into the weaker carbon-iodine (C-I) bond, leaving the more stable carbon-bromine (C-Br) bond intact for subsequent transformations. This chemoselectivity enables the synthesis of mono-arylated bromo-iodotoluene derivatives, which can then be subjected to a second Suzuki coupling or other cross-coupling reactions at the bromine position.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-I Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent(s) C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Work-up: Quench, Extract, Wash F->G H Purification: Column Chromatography G->H I Characterization: NMR, MS H->I

Application Notes and Protocols for Stille Coupling with 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction joins an organotin compound (organostannane) with an organic halide or pseudohalide.[1] A key advantage of the Stille coupling is the air and moisture stability of the organostannane reagents, which are tolerant of a wide variety of functional groups.[2] This tolerance often eliminates the need for protecting groups, making it an efficient method in complex organic synthesis.[3]

This document provides detailed application notes and a protocol for the selective Stille coupling of 5-Bromo-2-iodotoluene. This substrate is of particular interest as it possesses two different halogen atoms, allowing for chemoselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling selective coupling at the iodo-position while leaving the bromo-position intact for subsequent transformations.[4] This stepwise functionalization is highly valuable for the synthesis of complex, unsymmetrical biaryl and other multi-substituted aromatic compounds.[4]

Reaction Principle

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. Due to the higher reactivity of the C-I bond, this step occurs selectively at the 2-position.

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the selective Stille coupling of this compound with various organostannanes. Please note that these are generalized conditions and may require optimization for specific substrates to achieve optimal yields.

EntryOrganostannane (R-SnBu₃)Palladium Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene (B28343)1001285-95
2Tributyl(phenyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane1001680-90
3Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF902475-85
4Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)-THF651070-80

Experimental Protocol: Selective Stille Coupling of this compound with Tributyl(vinyl)stannane

This protocol describes a representative procedure for the selective vinylation of this compound at the iodo-position.

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

  • Brine

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add tributyl(vinyl)stannane (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove the tin byproducts. Stir the biphasic mixture vigorously for 30 minutes during each wash.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-2-vinyltoluene.

Mandatory Visualizations

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification setup_flask 1. Add this compound to a dry Schlenk flask under inert atmosphere. add_catalyst 2. Add Pd(PPh3)4 catalyst. setup_flask->add_catalyst add_solvent_reagent 3. Add anhydrous toluene and tributyl(vinyl)stannane. add_catalyst->add_solvent_reagent heat_stir 4. Heat to 100°C and stir for 12 hours. add_solvent_reagent->heat_stir monitor 5. Monitor reaction progress by TLC or GC-MS. heat_stir->monitor cool_down 6. Cool the reaction mixture to room temperature. monitor->cool_down wash_kf 7. Dilute with ethyl acetate and wash with aqueous KF solution. cool_down->wash_kf extract_dry 8. Separate organic layer, wash with brine, and dry. wash_kf->extract_dry concentrate 9. Concentrate under reduced pressure. extract_dry->concentrate purify 10. Purify by column chromatography. concentrate->purify product product purify->product Final Product: 5-Bromo-2-vinyltoluene

Caption: Experimental workflow for the Stille coupling of this compound.

Stille_Catalytic_Cycle Catalytic Cycle of Stille Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R Ln Transmetal->PdII_R XSnBu3 I-SnBu₃ Transmetal->XSnBu3 RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR 5-Bromo-2-R-toluene RedElim->ArR ArI This compound ArI->OxAdd RSnBu3 R-SnBu₃ RSnBu3->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for Ullmann Condensation Reactions Involving 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 5-Bromo-2-iodotoluene in Ullmann condensation reactions. This versatile dihalogenated aromatic compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are pivotal in the development of pharmaceuticals and agrochemicals.[1] The distinct reactivity of the iodine and bromine substituents allows for selective and sequential functionalization, making this compound an attractive substrate in cross-coupling reactions.[1]

The Ullmann condensation is a well-established, copper-catalyzed reaction that converts aryl halides into aryl ethers, aryl amines, and other derivatives.[2] While traditional Ullmann reactions often require harsh conditions, modern advancements have led to milder and more efficient protocols.[2] This document outlines generalized procedures for the N-arylation and O-arylation of this compound based on established methodologies for similar substrates.

General Considerations for Ullmann Reactions

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in copper-catalyzed cross-coupling reactions, the Ullmann condensation with this compound is expected to proceed selectively at the 2-position (the site of the iodine atom). This regioselectivity is a key advantage in multi-step synthetic sequences.

Application Note 1: N-Arylation of Amines with this compound

The copper-catalyzed N-arylation of amines with this compound provides a direct route to synthesize substituted N-(4-bromo-2-methylphenyl)anilines and related compounds. These structures are prevalent in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for N-Arylation

This protocol is a representative procedure and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (e.g., aniline, substituted anilines, or aliphatic amines)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable ligand (0.2 mmol, 20 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Data Presentation: N-Arylation Reaction
Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)ProductTypical Yield (%)
This compoundAnilineCuIL-ProlineK₂CO₃DMF11024N-(4-bromo-2-methylphenyl)aniline60-80
This compound4-MethoxyanilineCuI1,10-PhenanthrolineCs₂CO₃DMSO12018N-(4-bromo-2-methylphenyl)-4-methoxyaniline65-85
This compoundBenzylamineCuIL-ProlineK₂CO₃DMF10024N-benzyl-4-bromo-2-methylaniline55-75

Note: Yields are estimated based on typical Ullmann N-arylation reactions of similar aryl halides and may vary depending on the specific substrates and reaction conditions.

Workflow for N-Arylation of this compound

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Amine Inert Inert Atmosphere (N₂ or Ar) Reactants->Inert Catalyst CuI + Ligand Catalyst->Inert Base Base (e.g., K₂CO₃) Base->Inert Solvent Add Anhydrous Solvent (e.g., DMF) Inert->Solvent Heat Heat & Stir (100-140 °C) Solvent->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product N-Aryl Product Purify->Product

Caption: Workflow for the N-arylation of this compound.

Application Note 2: O-Arylation of Phenols with this compound (Ullmann Ether Synthesis)

The synthesis of diaryl ethers via the Ullmann condensation is a fundamental transformation in organic chemistry. The reaction of this compound with phenols provides access to 4-bromo-2-methylphenyl ethers, which are important precursors for various biologically active molecules.

Experimental Protocol: General Procedure for O-Arylation

This protocol is a representative procedure and may require optimization for specific phenol (B47542) substrates.

Materials:

  • This compound

  • Phenol (e.g., phenol, p-cresol)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, 2,2,6,6-tetramethyl-3,5-heptanedione)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and a suitable ligand (0.1 mmol, 10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) to remove unreacted phenol, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired diaryl ether.

Data Presentation: O-Arylation Reaction
Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)ProductTypical Yield (%)
This compoundPhenolCuI1,10-PhenanthrolineCs₂CO₃Toluene110241-bromo-4-methyl-2-phenoxybenzene70-90
This compound4-CresolCuI2,2,6,6-Tetramethyl-3,5-heptanedioneK₂CO₃Dioxane100181-bromo-4-methyl-2-(p-tolyloxy)benzene75-95
This compound4-NitrophenolCuI1,10-PhenanthrolineCs₂CO₃DMF130121-bromo-4-methyl-2-(4-nitrophenoxy)benzene65-85

Note: Yields are estimated based on typical Ullmann ether synthesis reactions of similar aryl halides and may vary depending on the specific substrates and reaction conditions.

Workflow for O-Arylation of this compound

O_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Phenol Inert Inert Atmosphere (N₂ or Ar) Reactants->Inert Catalyst CuI + Ligand Catalyst->Inert Base Base (e.g., Cs₂CO₃) Base->Inert Solvent Add Anhydrous Solvent (e.g., Toluene) Inert->Solvent Heat Heat to Reflux (110-140 °C) Solvent->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product O-Aryl Product (Diaryl Ether) Purify->Product

Caption: Workflow for the O-arylation of this compound.

Conclusion

This compound is a highly useful and versatile substrate for Ullmann condensation reactions. The differential reactivity of its halogen substituents allows for regioselective C-N and C-O bond formation, providing access to a wide array of substituted anilines and diaryl ethers. The protocols outlined in these application notes serve as a robust starting point for researchers in synthetic and medicinal chemistry. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature will be crucial for achieving high yields with specific substrates.

References

Application of 5-Bromo-2-iodotoluene in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodotoluene is a versatile, di-halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective and sequential functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for inhibitors of Matrix Metalloproteinase-3 (MMP-3) and Coagulation Factor VIIa.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its use as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective reaction at the 2-position, leaving the bromine at the 5-position available for subsequent transformations. This sequential functionalization is a powerful strategy for the construction of complex, multi-substituted aromatic systems, which are common motifs in modern drug molecules.[1]

Key therapeutic areas where intermediates derived from this compound are relevant include:

  • Oncology: In the development of kinase inhibitors.

  • Inflammatory Diseases: In the synthesis of anti-inflammatory agents, including MMP inhibitors.

  • Cardiovascular Diseases: In the creation of antithrombotic agents, such as Factor VIIa inhibitors.

Experimental Protocols and Data

Synthesis of Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of several important pharmaceutical intermediates. Below are detailed protocols for the preparation of select examples.

1. Synthesis of 3-Methyl-4-phenylbromobenzene

This compound is a biphenyl (B1667301) derivative that can serve as a precursor for various pharmaceutical agents. The synthesis is achieved through a selective Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (B1210297) (0.02 eq), and triphenylphosphine (B44618) (0.08 eq) is placed in a round-bottom flask. 1,4-Dioxane (B91453) and a 2 M aqueous solution of potassium carbonate (4.0 eq) are added. The flask is equipped with a reflux condenser and heated to 90 °C with vigorous stirring for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O9012>90

2. Synthesis of 4-(4-Bromo-2-methylphenyl)butanoic Acid

This intermediate is a potential building block for various therapeutic agents, including matrix metalloproteinase inhibitors.

Experimental Protocol:

The synthesis of 4-(4-bromo-2-methylphenyl)butanoic acid from a related precursor, 3-(4-bromobenzoyl)propionic acid, involves a Clemmensen reduction. While not directly starting from this compound, this protocol illustrates a common transformation for related structures. Zinc powder (19 eq) is amalgamated by stirring with mercuric chloride (0.46 eq) in water and concentrated hydrochloric acid for 5 minutes. The liquid is decanted, and toluene, concentrated hydrochloric acid, and water are added. 3-(4-Bromobenzoyl)propionic acid (1.0 eq) is added, and the mixture is heated at reflux (100 °C) for 24 hours, with periodic addition of concentrated HCl. After cooling, the mixture is filtered, and the organic phase is separated and concentrated. The product is purified by silica gel column chromatography.[2]

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
3-(4-Bromobenzoyl)propionic acidZn(Hg), HClToluene/H₂O1002491.4

3. Synthesis of 2-Bromo-5-(4-bromo-2-methylphenyl)-3-methylpyridine

This complex biaryl structure, a potential kinase inhibitor intermediate, can be synthesized via a Suzuki-Miyaura coupling.

Experimental Protocol:

In a Schlenk flask, this compound (1.0 eq), (5-bromo-3-methylpyridin-2-yl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) are combined with a base like potassium phosphate (B84403) (2.0 eq). A degassed solvent system, typically 1,4-dioxane and water (4:1), is added. The reaction mixture is heated under an inert atmosphere at 85-95 °C for 15-24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound(5-Bromo-3-methylpyridin-2-yl)boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515-24Moderate to Good

Signaling Pathways and Biological Targets

1. Matrix Metalloproteinase-3 (MMP-3) Inhibition

MMP-3, or stromelysin-1, is an enzyme involved in the degradation of extracellular matrix proteins. Its overexpression is implicated in various pathological conditions, including arthritis and cancer. MMP-3 inhibitors block the active site of the enzyme, preventing the breakdown of the extracellular matrix. The signaling pathways regulating MMP-3 expression are complex and involve transcription factors like NF-κB and activator protein-1 (AP-1), which are activated by inflammatory cytokines such as TNF-α and IL-1β.[3][4]

MMP3_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds TRAF TRAF2/5 TNFR->TRAF TAK1 TAK1 IL1R->TAK1 TRAF->TAK1 MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 Activates NFkB NF-κB NFkB_pathway->NFkB Activates MMP3_gene MMP-3 Gene Transcription AP1->MMP3_gene Promotes NFkB->MMP3_gene Promotes MMP3_protein MMP-3 Protein MMP3_gene->MMP3_protein Leads to ECM_degradation Extracellular Matrix Degradation MMP3_protein->ECM_degradation Causes MMP_Inhibitor MMP-3 Inhibitor MMP_Inhibitor->MMP3_protein Inhibits

Caption: MMP-3 Signaling Pathway and Inhibition.

2. Coagulation Factor VIIa Inhibition

Factor VIIa is a crucial enzyme in the extrinsic pathway of the blood coagulation cascade. Upon vessel injury, tissue factor is exposed, which binds to Factor VIIa, initiating a cascade of events leading to the formation of a fibrin (B1330869) clot. Inhibitors of Factor VIIa block this initial step, thereby preventing thrombosis.[5][6][7][8][9]

Coagulation_Cascade Vessel_Injury Vessel Injury Tissue_Factor Tissue Factor (TF) Vessel_Injury->Tissue_Factor Exposes TF_FVIIa TF-FVIIa Complex Tissue_Factor->TF_FVIIa FVII Factor VII FVIIa Factor VIIa FVII->FVIIa Activation FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Polymerizes to form FVIIa_Inhibitor Factor VIIa Inhibitor FVIIa_Inhibitor->FVIIa Inhibits

Caption: Coagulation Cascade and Factor VIIa Inhibition.

Synthetic Workflow Overview

The general workflow for utilizing this compound in a Suzuki-Miyaura coupling reaction is outlined below.

Suzuki_Workflow Start Start Reactants Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

References

Application Notes: 5-Bromo-2-iodotoluene as a Key Intermediate in the Synthesis of Novel Herbicidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-iodotoluene is a versatile di-halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its utility in the agrochemical industry is highlighted by its role as a precursor in the development of novel herbicides. The differential reactivity of the iodine and bromine substituents allows for selective, sequential chemical transformations, making it an ideal starting material for constructing intricate molecular architectures with potential herbicidal activity. The iodine atom is typically more reactive in metal-catalyzed cross-coupling reactions, enabling regioselective functionalization.

These application notes provide detailed protocols and data for the use of this compound in the synthesis of a herbicidally active 2-(substituted-phenyl)-cyclopentane-1,3-dione derivative, as described in patent literature. This specific application showcases a Grignard reaction to form a reactive organometallic intermediate, which can then be used in subsequent coupling reactions to build the final herbicidal scaffold.

Data Presentation

The following table summarizes the quantitative data for the initial Grignard reaction step in the synthesis of a herbicidal intermediate from this compound.

ParameterValue
Starting Material4-Bromo-1-iodo-2-methylbenzene
ReagentIsopropylmagnesium chloride lithium chloride complex (1.3M in THF)
SolventAnhydrous Tetrahydrofuran (B95107) (THF)
Reaction Temperature-30°C to Room Temperature
Reaction Time1.5 hours
Molar Ratio (Reagent:Starting Material)~1.5 : 1

Experimental Protocols

Synthesis of a Grignard Reagent from this compound for Herbicidal Intermediate Synthesis

This protocol details the formation of a Grignard reagent from this compound, a critical step in the synthesis of certain herbicidal compounds.

Materials:

  • 4-Bromo-1-iodo-2-methylbenzene (this compound)

  • Isopropylmagnesium chloride lithium chloride complex (1.3M solution in tetrahydrofuran)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard reaction glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath

Procedure:

  • A solution of 4-bromo-1-iodo-2-methylbenzene (2.0g, 6.74mmol) in anhydrous tetrahydrofuran (10ml) is prepared in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to -30°C using a suitable cooling bath.

  • Isopropylmagnesium chloride lithium chloride complex (5.44ml of a 1.3M solution in THF, 7.07 mmol) is added dropwise to the cooled solution, ensuring the internal temperature is maintained below -20°C.

  • Following the complete addition of the Grignard reagent, the reaction mixture is allowed to warm to room temperature.

  • The reaction is stirred at room temperature for 1.5 hours.

  • An additional portion of isopropylmagnesium chloride lithium chloride complex (2.5ml, 3.25 mmol) is added to the reaction mixture.

  • The resulting Grignard reagent solution is ready for use in subsequent coupling reactions for the synthesis of the target herbicidal molecule.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the utilization of this compound as an agrochemical intermediate.

Synthesis_Pathway This compound This compound Grignard_Reagent Grignard Reagent Intermediate This compound->Grignard_Reagent i-PrMgCl·LiCl THF, -30°C to RT Herbicidal_Compound Herbicidally Active Cyclopentanedione Compound Grignard_Reagent->Herbicidal_Compound Coupling Reaction Coupling_Partner Cyclopentane-1,3-dione Derivative Coupling_Partner->Herbicidal_Compound

Synthetic pathway from this compound to a herbicidal compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Grignard Formation cluster_workup Intermediate Ready Dissolve Dissolve this compound in anhydrous THF Cool Cool to -30°C Dissolve->Cool Inert_Atmosphere Establish Nitrogen Atmosphere Inert_Atmosphere->Dissolve Add_Grignard Dropwise addition of i-PrMgCl·LiCl Cool->Add_Grignard Warm_Stir Warm to RT and stir for 1.5h Add_Grignard->Warm_Stir Add_More_Grignard Add additional i-PrMgCl·LiCl Warm_Stir->Add_More_Grignard Ready Grignard Intermediate Ready for Next Step Add_More_Grignard->Ready

Experimental workflow for the Grignard reagent formation.

Application Notes & Protocols: Chemoselective Functionalization of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-iodotoluene is a valuable tri-substituted aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of two different halogen atoms—iodine and bromine—attached to the toluene (B28343) scaffold. These halogens exhibit distinct reactivities, enabling chemoselective functionalization. This property is crucial for the efficient, sequential synthesis of complex polysubstituted aromatic molecules, which are prevalent in pharmaceuticals, agrochemicals, and material science.[1][2]

The key to the chemoselective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[3] Consequently, the C-I bond is more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), which is often the rate-determining step in cross-coupling reactions.[3] This reactivity hierarchy (I > Br) allows for selective reactions at the C-I position while leaving the C-Br bond intact for subsequent transformations.[1][3]

Logical Workflow for Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds allows for a logical and predictable synthetic workflow. The more reactive C-I bond is targeted in the first step using a variety of cross-coupling reactions. The resulting 5-bromo-2-substituted toluene intermediate can then undergo a second functionalization at the less reactive C-Br position.

Chemoselective_Functionalization cluster_0 cluster_1 cluster_2 SB2IT This compound Reaction1 First Coupling (at C-I bond) SB2IT->Reaction1 High Reactivity Intermediate 5-Bromo-2-R¹-toluene Reaction1->Intermediate Suzuki, Sonogashira, Buchwald-Hartwig, etc. Reaction2 Second Coupling (at C-Br bond) Intermediate->Reaction2 Lower Reactivity Product 5-R²-2-R¹-toluene Reaction2->Product Suzuki, Stille, Grignard, etc.

Caption: Sequential functionalization of this compound.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with a variety of boronic acids or esters at the 2-position.[1][4] The resulting 4-bromo-2-methylbiphenyl (B1588497) derivatives can be used in a subsequent coupling reaction.[5]

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst SystemBase / SolventConditionsYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene:H₂O80 °C, 12 hHigh (Typical)
24-Methoxyphenylboronic acidPd(OAc)₂ / S-PhosK₃PO₄ / Dioxane100 °C, 8 h>90 (Typical)
3Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃ / DMF90 °C, 12 h~85 (Typical)

Note: Yields are representative for aryl iodide couplings and illustrate the expected outcome based on established methodologies.[3][6]

Detailed Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 4-bromo-2-methyl-1,1'-biphenyl via selective Suzuki-Miyaura coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Argon gas supply

  • Standard glassware (Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add toluene and water via syringe.

  • Heat the reaction mixture in a preheated oil bath to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and then brine (10 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-2-methyl-1,1'-biphenyl.[7]

Application Note 2: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. The high reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position under mild conditions, often catalyzed by a palladium complex with a copper(I) co-catalyst.[8][9]

Quantitative Data Summary: Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBase / SolventConditionsYield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃N / DMF80 °C, 4-6 h93[8]
21-HexynePd(PPh₃)₄ / CuIDIPA / THF60 °C, 12 hHigh (Typical)
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFReflux, 6 hHigh[8]

Detailed Protocol: Selective Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 4-bromo-1-methyl-2-(phenylethynyl)benzene.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 10 mg)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 202.4 mg, 0.28 mL)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Argon gas supply

Procedure:

  • In a dry Schlenk flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.[8]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.[8]

  • Add phenylacetylene dropwise to the stirring mixture.[8]

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.[8]

  • After cooling, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Filter, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.[8]

Application Note 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] The chemoselectivity of this compound can be exploited to selectively introduce an amine functionality at the C-2 position, leaving the C-Br bond available for further diversification.[3] The choice of palladium precursor, ligand, and base is critical for achieving high yields.[10]

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAmineCatalyst / LigandBase / SolventConditionsYield (%)
1AnilinePd₂(dba)₃ / XPhosK₃PO₄ / Toluene100 °C, 16 hHigh (Typical)
2Morpholine (B109124)Pd(OAc)₂ / RuPhosNaOtBu / Dioxane80 °C, 18 h>90 (Typical)
3Benzylamine[Pd(allyl)Cl]₂ / XantPhosCs₂CO₃ / Dioxane100 °C, 12 h~85-95 (Typical)

Note: Yields are representative for aryl iodide couplings based on established protocols.[12][13]

Detailed Protocol: Selective Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(4-bromo-2-methylphenyl)morpholine.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • RuPhos (0.04 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Dioxane (5 mL)

  • Argon gas supply (glovebox recommended for base handling)

Procedure:

  • Inside a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube containing a stir bar.

  • Seal the tube, remove it from the glovebox, and add this compound.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane, followed by morpholine via syringe.

  • Place the sealed tube in a preheated 80 °C oil bath and stir for 18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired product.

Application Note 4: Lithium-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic reagents.[14] In the case of this compound, the lithium-halogen exchange rate follows the trend I > Br > Cl.[14] Therefore, treatment with an alkyllithium reagent like n-BuLi or t-BuLi at low temperature will selectively replace the iodine atom with lithium.[15] The resulting aryllithium species is a potent nucleophile that can be trapped with various electrophiles.

Quantitative Data Summary: Lithium-Halogen Exchange and Trapping

EntryAlkyllithiumElectrophile (E⁺)SolventConditionsProduct
1n-BuLiDMFTHF-78 °C4-Bromo-2-methylbenzaldehyde
2t-BuLiCO₂Diethyl Ether-78 °C, then warm4-Bromo-2-methylbenzoic acid
3n-BuLi(CH₃)₃SiClTHF-78 °C to RT(4-Bromo-2-methylphenyl)trimethylsilane

Detailed Protocol: Selective Lithiation and Formylation

Objective: To synthesize 4-bromo-2-methylbenzaldehyde.

Materials:

  • This compound (1.0 mmol, 296.9 mg)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol, 0.69 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Anhydrous Dimethylformamide (DMF) (1.5 mmol, 0.12 mL)

  • Saturated aqueous NH₄Cl solution

  • Argon gas supply

Procedure:

  • Add this compound to an oven-dried, three-neck flask under an argon atmosphere.

  • Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 30 minutes. The exchange is typically very fast.[15]

  • Add anhydrous DMF dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting crude aldehyde by silica gel chromatography.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2-iodotoluene. This versatile building block allows for regioselective functionalization, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

This compound is a dihalogenated aromatic compound that serves as an excellent substrate for sequential or regioselective palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the C-I bond being substantially more susceptible to oxidative addition to a palladium(0) center, allows for selective functionalization at the 2-position while leaving the 5-position available for subsequent transformations. This stepwise approach is highly advantageous in the synthesis of complex biaryl and poly-substituted aromatic systems.[1] This document outlines protocols for the Suzuki-Miyaura, Sonogashira, and Heck couplings using this compound.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to selectively couple at the more reactive C-I bond.

Application: Synthesis of 4-Bromo-2-methylbiphenyl

A key application of the regioselective Suzuki-Miyaura coupling of this compound is the synthesis of 4-bromo-2-methylbiphenyl, an important intermediate for various functionalized biphenyl (B1667301) derivatives.

Reaction Scheme:

Quantitative Data Summary

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Na₂CO₃Propan-2-one / WaterReflux1280

Experimental Protocol: Synthesis of 4-Bromo-2-methylbiphenyl

This protocol is adapted from Organic Process Research & Development, 2003, 7, 3, 362-368.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Propan-2-one (Acetone)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous sodium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

  • Add a mixture of propan-2-one and water as the solvent.

  • Purge the flask with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the propan-2-one under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-bromo-2-methylbiphenyl.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.

Application: Synthesis of 4-Bromo-2-(phenylethynyl)toluene

This reaction provides a straightforward route to 2-alkynyl-4-bromotoluenes, which are versatile intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems.

Reaction Scheme:

Quantitative Data Summary (Representative)

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp.4-6>90 (estimated)

Experimental Protocol: Synthesis of 4-Bromo-2-(phenylethynyl)toluene

This is a generalized protocol based on standard Sonogashira conditions for aryl iodides.

Materials:

  • This compound

  • Phenylacetylene (B144264)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add anhydrous THF, followed by triethylamine (2.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Regioselective Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. For this compound, the reaction is expected to occur selectively at the C-I bond.

Application: Synthesis of (E)-1-(4-Bromo-2-methylphenyl)-2-phenylethene

This reaction allows for the introduction of a vinyl group at the 2-position, leading to the formation of stilbene (B7821643) derivatives which are of interest in materials science and as pharmaceutical precursors.

Reaction Scheme:

Quantitative Data Summary (Representative)

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF10016-24>85 (estimated)

Experimental Protocol: Synthesis of (E)-1-(4-Bromo-2-methylphenyl)-2-phenylethene

This is a generalized protocol based on standard Heck reaction conditions for aryl iodides.

Materials:

  • This compound

  • Styrene (B11656)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Sealed reaction tube or flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and tri(o-tolyl)phosphine (0.1 equiv).

  • Purge the tube with an inert atmosphere.

  • Add anhydrous DMF, styrene (1.5 equiv), and triethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling 5-Bromo-2-iodotoluene_S This compound Product_S 4-Bromo-2-methylbiphenyl 5-Bromo-2-iodotoluene_S->Product_S Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Product_S Pd_Catalyst_S Pd(OAc)₂/PPh₃ Pd_Catalyst_S->Product_S Base_S Na₂CO₃ Base_S->Product_S

Caption: Suzuki-Miyaura coupling of this compound.

G cluster_sonogashira Sonogashira Coupling 5-Bromo-2-iodotoluene_So This compound Product_So 4-Bromo-2-(phenylethynyl)toluene 5-Bromo-2-iodotoluene_So->Product_So Phenylacetylene Phenylacetylene Phenylacetylene->Product_So Pd_Catalyst_So Pd(PPh₃)₂Cl₂ Pd_Catalyst_So->Product_So Cu_Cocatalyst CuI Cu_Cocatalyst->Product_So Base_So Et₃N Base_So->Product_So G cluster_heck Heck Reaction 5-Bromo-2-iodotoluene_H This compound Product_H (E)-1-(4-Bromo-2-methylphenyl)-2-phenylethene 5-Bromo-2-iodotoluene_H->Product_H Styrene Styrene Styrene->Product_H Pd_Catalyst_H Pd(OAc)₂/P(o-tol)₃ Pd_Catalyst_H->Product_H Base_H Et₃N Base_H->Product_H G Start Start with this compound Step1 Regioselective Cross-Coupling at C-I Start->Step1 Intermediate Monofunctionalized Intermediate (e.g., 4-Bromo-2-aryl/alkynyl/vinyl-toluene) Step1->Intermediate Step2 Second Cross-Coupling at C-Br (Optional) Intermediate->Step2 Product Difunctionalized Product Step2->Product

References

Synthesis of Biaryl Compounds Using 5-Bromo-2-iodotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-bromo-2-iodotoluene as a versatile building block. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective and sequential cross-coupling reactions, enabling the synthesis of complex biaryl and poly-aryl structures.

Introduction

This compound is a dihalogenated aromatic compound that serves as an excellent starting material in palladium-catalyzed cross-coupling reactions for the construction of biaryl moieties.[1] Biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently found in pharmaceuticals, natural products, and organic electronic materials.[2][3][4]

The key feature of this compound is the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst at a much faster rate than the more stable C-Br bond.[5][6] This chemoselectivity allows for the selective functionalization of the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. This stepwise approach is highly valuable for the programmed synthesis of unsymmetrical and polysubstituted biaryl compounds.[7]

This guide focuses on three major palladium-catalyzed cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.

  • Stille Coupling: Reaction with an organostannane reagent.[8]

  • Negishi Coupling: Reaction with an organozinc reagent.[1][9]

Chemoselectivity in Cross-Coupling Reactions

The selective synthesis of biaryl compounds from this compound hinges on the principle of chemoselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of halogens in the rate-determining oxidative addition step generally follows the order: I > Br > Cl > F.[10] This difference in reactivity allows for the preferential coupling at the more labile C-I bond under carefully controlled conditions.

By tuning the reaction parameters such as the catalyst, ligands, base, and temperature, it is possible to achieve high selectivity for mono-arylation at the 2-position. The remaining C-Br bond can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different aryl group, leading to the synthesis of unsymmetrical biaryls.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[11][12][13]

Application Notes

For the selective mono-arylation of this compound, a slight excess of the arylboronic acid is typically used. The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield.[14] Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos are commonly employed.[15] The base, typically a carbonate or phosphate, plays a critical role in the transmetalation step.[16]

Experimental Protocol: Selective Mono-arylation

This protocol describes the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid at the C-I position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2.5 mL of water) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-bromotoluene.

Quantitative Data Summary (Suzuki-Miyaura Coupling)
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene (B28343)/H₂O908~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)1,4-Dioxane/H₂O8510~80-90
33,5-Dimethylphenylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄ (3)Toluene1006~90

Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Weigh Reactants reactants This compound Arylboronic acid Base start->reactants catalyst Palladium Catalyst reactants->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 2-Aryl-5-bromotoluene purify->product

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback that requires careful handling and disposal.[8][17]

Application Notes

Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound can be performed selectively at the C-I bond. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. The reaction is typically carried out in a non-polar aprotic solvent like toluene or THF. Additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) can sometimes accelerate the reaction.

Experimental Protocol: Selective Mono-arylation

This protocol outlines the selective Stille coupling of this compound with a generic organostannane.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (0.05 mmol) in anhydrous, degassed toluene (10 mL).

  • Add the organostannane reagent (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Stille Coupling)
EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenyl-SnBu₃Pd(PPh₃)₄ (5)Toluene11016~75-85
2(Thiophen-2-yl)-SnBu₃PdCl₂(PPh₃)₂ (3)DMF10012~70-80
3(4-Vinylphenyl)-SnBu₃Pd₂(dba)₃/P(o-tol)₃ (2/4)THF9018~70-80

Note: Yields are representative and may vary based on the specific organostannane and reaction conditions.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[1][9] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.[4]

Application Notes

The preparation of the organozinc reagent is a critical step in the Negishi coupling. It can be prepared in situ from the corresponding organohalide and activated zinc metal or via transmetalation from an organolithium or Grignard reagent. The subsequent coupling with this compound proceeds selectively at the C-I bond. Palladium catalysts with phosphine ligands are typically employed.

Experimental Protocol: Selective Mono-arylation

This protocol is a two-step, one-pot procedure involving the in situ preparation of an arylzinc reagent followed by the Negishi coupling.

Materials:

  • Aryl bromide or iodide (for organozinc preparation)

  • n-Butyllithium (1.0 equivalent)

  • Anhydrous Zinc Chloride (ZnCl₂, 1.1 equivalents)

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried Schlenk flask under argon, dissolve the aryl halide (1.1 mmol) in anhydrous THF (5 mL).

    • Cool the solution to -78 °C and slowly add n-butyllithium (1.1 mmol). Stir for 30 minutes.

    • In a separate flask, dissolve anhydrous ZnCl₂ (1.2 mmol) in anhydrous THF (5 mL).

    • Slowly transfer the aryllithium solution to the ZnCl₂ solution at 0 °C and allow it to warm to room temperature over 30 minutes.

  • Negishi Coupling:

    • To the freshly prepared organozinc solution, add this compound (1.0 mmol) followed by the palladium catalyst (0.03 mmol).

    • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-8 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary (Negishi Coupling)
EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(dppf)Cl₂ (3)THFRT4~80-90
2(4-Tolyl)zinc bromidePd(OAc)₂/SPhos (2/4)THF403~85-95
3(2-Furyl)zinc chloridePd(PPh₃)₄ (5)THFRT6~75-85

Note: Yields are representative and may vary based on the specific organozinc reagent and reaction conditions.

Sequential Cross-Coupling

A key application of this compound is in sequential cross-coupling reactions, where two different aryl groups are introduced in a stepwise manner.[7] This is achieved by first performing a selective coupling at the C-I bond under milder conditions, followed by a second coupling at the less reactive C-Br bond, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).

Application Notes

For a successful sequential coupling, it is crucial to ensure the first reaction goes to completion and that the mono-arylated product is either isolated and purified or that the conditions for the second coupling are compatible with the reagents from the first step. One-pot sequential couplings are highly efficient as they avoid intermediate purification steps.

Experimental Protocol: One-Pot Sequential Suzuki-Miyaura Coupling

This protocol describes a one-pot, two-step sequential Suzuki-Miyaura coupling to synthesize an unsymmetrical biaryl.

Materials:

  • This compound

  • Arylboronic acid 1 (1.1 equivalents)

  • Arylboronic acid 2 (1.2 equivalents)

  • Palladium catalyst 1 (e.g., Pd(PPh₃)₄, 3 mol%)

  • Palladium catalyst 2 (e.g., Pd(dppf)Cl₂, 3 mol%, optional)

  • Base 1 (e.g., K₂CO₃, 2.0 equivalents)

  • Base 2 (e.g., Cs₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water)

Procedure:

  • First Coupling (at C-I):

    • Follow the Suzuki-Miyaura protocol described above using Arylboronic acid 1, Pd(PPh₃)₄, and K₂CO₃ at 80 °C.

    • Monitor the reaction until all this compound is consumed.

  • Second Coupling (at C-Br):

    • To the same reaction vessel, add Arylboronic acid 2 (1.2 mmol), Cs₂CO₃ (2.5 mmol), and optionally, a more robust catalyst like Pd(dppf)Cl₂ (0.03 mmol).

    • Increase the reaction temperature to 100-110 °C and stir for an additional 12-24 hours.

    • Monitor the disappearance of the mono-arylated intermediate.

  • Work-up and Purification:

    • Follow the standard work-up and purification procedure for Suzuki-Miyaura couplings.

Sequential_Coupling cluster_step1 Step 1: Coupling at C-I cluster_step2 Step 2: Coupling at C-Br start This compound intermediate 2-Aryl-5-bromotoluene start->intermediate Suzuki, Stille, or Negishi reagents1 Arylboronic Acid 1 Pd Catalyst 1 Base 1, 80°C final_product Unsymmetrical Biaryl intermediate->final_product Suzuki, Stille, or Negishi reagents2 Arylboronic Acid 2 Pd Catalyst 2 Base 2, 110°C reagents1->intermediate reagents2->final_product

Caption: Logical workflow for sequential cross-coupling reactions.

Troubleshooting

Common issues in cross-coupling reactions with dihaloarenes include:

  • Low Selectivity: If coupling occurs at both the C-I and C-Br positions during the first step, consider lowering the reaction temperature, reducing the reaction time, or using a less active catalyst system.

  • Dehalogenation: The replacement of a halogen with a hydrogen atom is a common side reaction.[18] This can be minimized by using anhydrous and thoroughly degassed solvents, ensuring the purity of reagents, and sometimes by the choice of base.

  • Homocoupling: The coupling of two molecules of the organometallic reagent can occur. Using a precise stoichiometry of the organometallic reagent can help minimize this side reaction.[16]

  • Stalled Second Coupling: The C-Br bond is less reactive and may require more forcing conditions for the second coupling. If the reaction stalls, consider adding a more active catalyst/ligand system, a stronger base, or increasing the temperature.

Conclusion

This compound is a powerful and versatile building block for the synthesis of biaryl compounds. The differential reactivity of the C-I and C-Br bonds allows for a high degree of control, enabling the selective synthesis of mono-arylated intermediates and the subsequent construction of unsymmetrical biaryls through sequential cross-coupling reactions. The choice of the specific cross-coupling methodology—Suzuki-Miyaura, Stille, or Negishi—will depend on the desired functional group tolerance, the availability of starting materials, and the desired reactivity. By carefully controlling the reaction conditions, researchers can effectively utilize this compound to access a wide range of complex and valuable biaryl structures for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and tolerance of a broad range of functional groups.[2][3]

The selective functionalization of dihalogenated aromatic compounds is a crucial strategy in organic synthesis, allowing for the stepwise introduction of different substituents. In the case of 5-Bromo-2-iodotoluene, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly regioselective Sonogashira coupling. The reaction will preferentially occur at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[1] This application note provides a detailed experimental procedure for the selective Sonogashira coupling of this compound with phenylacetylene (B144264) as a model terminal alkyne.

Materials and Reaction Conditions

A summary of the materials, their properties, and the optimized reaction conditions for the Sonogashira coupling of this compound with phenylacetylene are presented in the table below.

Component Role Chemical Formula Molar Mass ( g/mol ) Amount Molar Equivalents Physical Properties
This compoundAryl HalideC₇H₆BrI296.93[4]297 mg1.0White to off-white solid[5]
PhenylacetyleneTerminal AlkyneC₈H₆102.13[6]123 mg (132 µL)1.2Colorless, viscous liquid[6][7]
Pd(PPh₃)₂Cl₂Palladium CatalystC₃₆H₃₀Cl₂P₂Pd701.9014 mg0.02Yellow crystalline solid
Copper(I) IodideCo-catalystCuI190.454 mg0.02Off-white powder
Triethylamine (B128534) (TEA)Base & SolventC₆H₁₅N101.195 mL-Colorless liquid
Tetrahydrofuran (B95107) (THF)Co-solventC₄H₈O72.115 mL-Colorless liquid

Experimental Protocol

The following is a detailed protocol for the Sonogashira coupling of this compound with phenylacetylene.

1. Reaction Setup:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (297 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Using a syringe, add anhydrous and degassed tetrahydrofuran (5 mL) and triethylamine (5 mL) to the flask.

  • The resulting mixture is stirred at room temperature for 10 minutes to ensure dissolution of the starting materials and catalysts.

  • Finally, add phenylacetylene (132 µL, 1.2 mmol) to the reaction mixture dropwise via syringe.

2. Reaction Execution and Monitoring:

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To do this, a small aliquot of the reaction mixture is taken with a capillary, diluted with ethyl acetate (B1210297), and spotted on a TLC plate. The plate is then developed in a suitable solvent system (e.g., hexane (B92381)/ethyl acetate 9:1) and visualized under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the progression of the reaction.

3. Work-up and Purification:

  • Upon completion of the reaction (typically within 2-4 hours), the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-Bromo-2-(phenylethynyl)toluene.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Sonogashira Coupling reagents 1. Add Reactants and Catalysts (this compound, Pd(PPh3)2Cl2, CuI) inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->inert_atm solvents 3. Add Solvents and Phenylacetylene (THF, TEA, then Phenylacetylene) inert_atm->solvents reaction 4. Stir at Room Temperature (Monitor by TLC/GC-MS) solvents->reaction workup 5. Aqueous Work-up (Quench with NH4Cl, Extract with EtOAc) reaction->workup purification 6. Purification (Dry, Concentrate, and Column Chromatography) workup->purification product 7. Isolated Product (4-Bromo-2-(phenylethynyl)toluene) purification->product

Caption: A flowchart illustrating the key steps of the Sonogashira coupling experiment.

Catalytic Cycle of the Sonogashira Coupling

sonogashira_cycle Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition Ar-Pd(II)(I)L2 pd0->pd_complex Ar-I transmetalation Transmetalation pd_complex->transmetalation Cu-C≡C-R' reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-C≡C-R' reductive_elimination->product alkyne R'-C≡C-H cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

The Strategic Role of 5-Bromo-2-iodotoluene in the Synthesis of Complex Aromatic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodotoluene is a versatile dihalogenated aromatic compound that serves as a pivotal building block in the synthesis of complex aromatic systems. Its utility stems from the differential reactivity of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective and sequential functionalization, providing a powerful strategy for the controlled construction of intricate molecular architectures, which is of particular interest in pharmaceutical and materials science research.[1]

This document provides detailed application notes and representative protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Key Applications of this compound:

  • Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds allows for a two-step functionalization. A coupling reaction can be performed selectively at the iodo-position, followed by a second, different coupling reaction at the bromo-position.

  • Synthesis of Substituted Biphenyls: Suzuki-Miyaura coupling at the iodo-position with various arylboronic acids provides access to a wide range of 5-bromo-2-aryl-toluenes, which are precursors to more complex biaryl and polycyclic aromatic compounds.

  • Formation of Aryl-Alkynyl Scaffolds: Sonogashira coupling at the iodo-position enables the introduction of alkyne moieties, which are valuable handles for further transformations such as click chemistry or cyclization reactions.

  • Construction of Arylamine Derivatives: Buchwald-Hartwig amination allows for the selective formation of C-N bonds at the iodo-position, leading to the synthesis of N-aryl-5-bromo-2-methylanilines, important substructures in many biologically active molecules.

  • Precursor to Complex Heterocycles: Through multi-step synthetic sequences involving selective cross-coupling reactions, this compound is a key starting material for the synthesis of complex heterocyclic systems such as carbazoles. For instance, it has been used in the synthesis of 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions. While these protocols are for analogous substrates, they provide a strong starting point for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-N-phenylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane (B91453)/H₂O (4:1)85-9512-24High
22,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄ (2.0)1,4-Dioxane901285
35-BromoindolePhenylboronic acidPd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃ (3.0)H₂O/MeCN (4:1)3718High

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF804-693
22-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (5)--[TBP][4EtOV]--96
35-Bromo-N-phenylpyridin-3-aminePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (3.0)1,4-Dioxane801685

Table 3: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-BromoindoleMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Dioxane100-11012-24High
25-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene100-110-High
3IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaH₂O50-High

Experimental Protocols

The following are detailed, representative protocols for key transformations involving selective cross-coupling reactions. These can be adapted for this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position

This protocol describes the selective coupling of an aryl iodide in the presence of an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Sonogashira Coupling at the Iodo-Position

This protocol outlines the selective coupling of a terminal alkyne with an aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine base via syringe. Then, add the terminal alkyne dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the Iodo-Position

This protocol details the selective C-N bond formation at the iodo-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline or Morpholine) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos or BINAP) (4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube. Add the solvent and stir for 10-15 minutes.

  • Reagent Addition: Add this compound, the amine, and the base.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the sequential functionalization of this compound.

G A This compound B Suzuki Coupling (at Iodo position) A->B F Sonogashira Coupling (at Iodo position) A->F J Buchwald-Hartwig Amination (at Iodo position) A->J C 5-Bromo-2-aryltoluene B->C D Sonogashira Coupling (at Bromo position) C->D E 2-Aryl-5-alkynyltoluene D->E G 5-Bromo-2-alkynyltoluene F->G H Buchwald-Hartwig Amination (at Bromo position) G->H I 2-Alkynyl-5-aminotoluene H->I K 5-Bromo-2-aminotoluene J->K L Suzuki Coupling (at Bromo position) K->L M 2-Amino-5-aryltoluene L->M

Caption: Sequential cross-coupling pathways for this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Catalyst and Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-iodotoluene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing practical solutions to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Direct Iodination of 4-Bromotoluene (B49008): This method involves the direct electrophilic iodination of commercially available 4-bromotoluene using an iodinating agent in the presence of a catalyst.[1]

  • Sandmeyer Reaction of 3-Bromo-6-methylaniline: This multi-step approach begins with the diazotization of 3-bromo-6-methylaniline, followed by a copper-catalyzed Sandmeyer reaction to introduce the iodine atom.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly based on the optimization of reaction conditions for each route. While direct iodination can be efficient, the Sandmeyer reaction, when properly controlled, can also provide good to excellent yields. The choice of route may also depend on the availability and cost of starting materials.

Q3: What are the most common impurities in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (e.g., 4-bromotoluene or 3-bromo-6-methylaniline), positional isomers, and byproducts from side reactions.[2] In the Sandmeyer route, phenolic byproducts and tar-like substances can form if the diazotization temperature is not strictly controlled.[3][4]

Q4: What are the recommended purification methods for this compound?

A4: The most effective purification techniques are recrystallization and column chromatography.[2] Recrystallization from solvents like ethanol (B145695) or hexane (B92381) can be effective for removing less soluble impurities.[2] Column chromatography using silica (B1680970) gel is ideal for separating the desired product from isomeric impurities and other byproducts.[2]

Troubleshooting Guide: Low Yield and Side Product Formation
Issue Potential Cause Recommended Solution
Low Yield in Direct Iodination Incomplete reaction.- Ensure the use of a suitable catalyst (e.g., a Lewis acid).- Increase the reaction time or temperature moderately.- Use a more reactive iodinating agent such as Iodine monochloride (ICl) or N-Iodosuccinimide (NIS).[1]
Formation of side products.- Optimize the reaction temperature to minimize side reactions.- Use a selective iodinating agent to reduce the formation of undesired isomers.
Low Yield in Sandmeyer Reaction Decomposition of the diazonium salt.[3]- Strictly maintain the temperature of the diazotization reaction between 0-5 °C.[3][4]- Use the diazonium salt immediately after its preparation.[3]
Incomplete diazotization.- Ensure a sufficient excess of nitrous acid. The presence of excess nitrous acid can be confirmed using starch-iodide paper (should turn blue).[3]
Inactive copper catalyst.- Use freshly prepared or commercially available high-purity copper(I) salts.
Formation of Dark, Tarry Byproducts Uncontrolled decomposition of the diazonium salt leading to radical side reactions.[3]- Lower the reaction temperature during both diazotization and the Sandmeyer reaction.- Ensure slow and controlled addition of the diazonium salt solution to the copper(I) iodide solution.[3]
Azo coupling side reaction.- Maintain a sufficiently acidic medium during diazotization to prevent the coupling of the diazonium salt with the unreacted amine.[3]
Presence of Isomeric Impurities Lack of regioselectivity in the iodination step.- In direct iodination, the choice of catalyst and solvent can influence regioselectivity.- For purification, employ column chromatography with an optimized eluent system to separate the isomers.[2]

Comparative Data of Synthetic Methods

The following table summarizes typical reaction conditions and yields for the two primary synthetic routes to this compound.

Method Starting Material Key Reagents Typical Temperature Typical Yield
Direct Iodination 4-BromotolueneN-Iodosuccinimide (NIS), Lewis Acid Catalyst40-80 °C[1]Moderate to High
Direct Iodination 4-BromotolueneIodine monochloride (ICl), Acetic AcidRefluxModerate
Sandmeyer Reaction 3-Bromo-6-methylaniline1. NaNO₂, H₂SO₄2. KI, CuI0-5 °C (Diazotization)Good to High

Experimental Protocols

Method 1: Direct Iodination of 4-Bromotoluene

This protocol describes the synthesis of this compound via the direct iodination of 4-bromotoluene using N-Iodosuccinimide (NIS).

Materials:

  • 4-Bromotoluene

  • N-Iodosuccinimide (NIS)

  • Iron(III) chloride (FeCl₃) or another suitable Lewis acid

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromotoluene in the chosen inert solvent (dichloromethane or acetonitrile).

  • Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Heat the reaction mixture to a mild temperature (40-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Method 2: Sandmeyer Reaction of 3-Bromo-6-methylaniline

This protocol details the synthesis of this compound from 3-bromo-6-methylaniline via a Sandmeyer reaction.

Materials:

  • 3-Bromo-6-methylaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization

  • In a beaker, cautiously add concentrated sulfuric acid to water, and then dissolve 3-bromo-6-methylaniline in the cooled dilute acid solution.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Check for the presence of excess nitrous acid with starch-iodide paper (a positive test will show a blue-black color).

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of potassium iodide and copper(I) iodide in water.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium iodide/copper(I) iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Low Yield of This compound method Which Synthetic Route? start->method direct_iodination Direct Iodination method->direct_iodination Direct Iodination sandmeyer Sandmeyer Reaction method->sandmeyer Sandmeyer check_reagents_iod Are Iodinating Agent and Catalyst Active? direct_iodination->check_reagents_iod check_temp_diaz Was Diazotization Temperature Maintained at 0-5°C? sandmeyer->check_temp_diaz temp_yes Yes check_temp_diaz->temp_yes Yes temp_no No: Decomposed Diazonium Salt check_temp_diaz->temp_no No reagents_yes Yes check_reagents_iod->reagents_yes Yes reagents_no No: Incomplete Reaction check_reagents_iod->reagents_no No check_acid Was Diazotization Sufficiently Acidic? temp_yes->check_acid check_reaction_time Was Reaction Time/ Temperature Sufficient? reagents_yes->check_reaction_time acid_yes Yes check_acid->acid_yes Yes acid_no No: Azo Coupling check_acid->acid_no No time_yes Yes check_reaction_time->time_yes Yes time_no No: Incomplete Reaction check_reaction_time->time_no No purification Consider Purification Strategy (Column Chromatography) acid_yes->purification time_yes->purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

synthesis_pathways cluster_0 Direct Iodination Route cluster_1 Sandmeyer Reaction Route start_A 4-Bromotoluene step_A1 Iodination (e.g., NIS, FeCl₃) start_A->step_A1 product This compound step_A1->product start_B 3-Bromo-6-methylaniline step_B1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) start_B->step_B1 step_B2 Sandmeyer Reaction (KI, CuI) step_B1->step_B2 step_B2->product

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Purification of 5-Bromo-2-iodotoluene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-iodotoluene via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.

Data Presentation: Solvent Screening for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[1] Based on the principles of "like dissolves like" and empirical data from structurally similar aryl halides, a screening of common laboratory solvents is recommended.

Disclaimer: The following table provides estimated solubility data for this compound based on the behavior of analogous compounds.[1] Experimental verification is strongly advised to determine the optimal solvent or solvent system for your specific sample and purity requirements.

Solvent/Solvent SystemPolarity IndexBoiling Point (°C)Estimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)Crystal QualityNotes
Ethanol (B145695)4.378~1.8> 25GoodA promising single solvent option. Slow cooling is recommended to obtain well-defined crystals.
Isopropanol3.982~1.2> 18Good to ExcellentSimilar to ethanol, may yield slightly larger and purer crystals due to a slightly lower polarity.
Methanol5.165~2.5> 30Fair to GoodHigher solubility at room temperature might lead to lower recovery rates.
n-Hexane0.169< 0.1~1.5Poor (potential for oiling out)Generally too non-polar to be a good single solvent, but an excellent candidate as an anti-solvent.
Ethyl Acetate (B1210297)4.477> 15> 35Poor (too soluble)The compound is likely too soluble at room temperature for efficient recovery in a single solvent system.
Toluene2.4111~2.5> 30GoodThe higher boiling point requires careful handling but can be effective.
Ethyl Acetate / n-Hexane Variable Variable Variable > 20 Excellent A highly recommended mixed solvent system. The ratio can be optimized to achieve high purity and recovery.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethanol (e.g., 5-7 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue to add small portions of hot ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate and n-Hexane)

This method is often effective when a single solvent is not ideal. A "good" solvent (ethyl acetate) in which the compound is highly soluble is paired with a "poor" or "anti-solvent" (n-hexane) in which it is sparingly soluble.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Induce Cloudiness: While the solution is still hot, slowly add n-hexane dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate/n-hexane (using the optimized ratio).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the crude material is significantly impure or if the solution is cooled too rapidly.[3]

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool more slowly. Insulating the flask can help to slow the cooling rate. If using a mixed solvent system, adding more of the "good" solvent can also resolve this issue.

Q2: Crystal formation is not occurring, even after the solution has cooled. What is the problem?

A2: A lack of crystal formation suggests that the solution is not supersaturated.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal growth to begin.[3]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

    • Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The recovery yield of my purified this compound is very low. What are the possible reasons?

A3: A low yield is a common issue in recrystallization.

  • Possible Causes and Solutions:

    • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor.[2][3] To remedy this, you can evaporate some of the solvent and attempt to recrystallize a second crop of crystals from the mother liquor.

    • Premature Crystallization: If you performed a hot filtration, some product might have crystallized along with the impurities. Ensure your filtration apparatus is adequately pre-heated.

    • Incomplete Crystallization: Ensure the solution has been cooled sufficiently in an ice bath for an adequate amount of time.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Q4: My recrystallized product is still impure. What can I do?

A4: If impurities persist, consider the following:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples.

  • Optimize the Solvent System: The impurities may have similar solubility properties to your product in the chosen solvent. Experiment with a different solvent or adjust the ratio of your mixed solvent system.

  • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G Recrystallization Workflow for this compound cluster_prep Preparation cluster_proc Process cluster_iso Isolation crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent System solvent->dissolve hot_filt Hot Gravity Filtration (Optional) dissolve->hot_filt cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_prod Pure this compound dry->pure_prod

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting Logic

This diagram outlines the decision-making process for common recrystallization problems.

G Recrystallization Troubleshooting Logic start Problem Encountered oiling Compound Oiled Out? start->oiling no_xtal No Crystals Formed? start->no_xtal low_yield Low Yield? start->low_yield reheat Reheat, Add More Solvent, Cool Slowly oiling->reheat Yes scratch Scratch Flask / Add Seed Crystal no_xtal->scratch Yes check_vol Review Solvent Volume & Cooling low_yield->check_vol Yes evap Evaporate Some Solvent scratch->evap If no success

Caption: Decision tree for addressing common recrystallization issues.

References

removing impurities from 5-Bromo-2-iodotoluene via column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the purification of 5-Bromo-2-iodotoluene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a di-halogenated aromatic hydrocarbon, appearing as a white to off-white crystalline solid at room temperature.[1] It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions like Suzuki and Stille, for creating more complex molecules in pharmaceutical and agrochemical development.[1] High purity is crucial as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.

Q2: What are the common impurities found in crude this compound?

Common impurities often originate from the synthesis process, which typically involves the iodination of 5-bromotoluene.[1] Potential impurities may include:

  • Starting Material: Unreacted 5-bromotoluene.

  • Regioisomers: Other isomers formed during halogenation, such as 2-bromo-5-iodotoluene (B1273150) or 4-bromo-2-iodotoluene.[1]

  • Related Byproducts: Di-iodinated or other poly-halogenated species.

Q3: What is the recommended stationary phase for purifying this compound?

For compounds of moderate polarity like this compound, silica (B1680970) gel (SiO2) is the most common and effective stationary phase.[2] Given that the compound is relatively stable, standard flash-grade silica gel (40-63 µm) is appropriate. Silica gel is slightly acidic, which is generally not a problem for this compound.[2]

Q4: Which mobile phase (eluent) system is best for this separation?

A non-polar solvent system is ideal. The most common eluents are mixtures of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[3] A good starting point is a low percentage of ethyl acetate in hexanes. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.3-0.35 for this compound for the best separation.[2]

Troubleshooting Guide

Problem: Poor or no separation of spots on the TLC plate.

  • Answer:

    • Solvent Polarity is Too High: If all spots, including your product, run to the top of the TLC plate (high Rf values), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • Solvent Polarity is Too Low: If all spots remain at the baseline (low Rf values), your solvent system is not polar enough. Gradually increase the concentration of the polar solvent.

    • Try a Different Solvent System: If adjusting polarity doesn't resolve the spots, consider a different solvent system. For instance, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) can alter the selectivity of the separation.[3]

Problem: The purified product is still contaminated with an impurity.

  • Answer:

    • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general guideline is to use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1 for effective separation.[2][4]

    • Improper Column Packing: Air bubbles, cracks, or channels in the silica bed will lead to an uneven solvent front and mixing of bands.[4] Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica.[2]

    • Inappropriate Fraction Size: Collecting fractions that are too large can cause a pure compound to be mixed with an adjacent impurity band. Reduce the volume of each fraction collected around the elution point of your product.

Problem: The compound will not elute from the column.

  • Answer:

    • Insufficient Solvent Polarity: The eluent may not be polar enough to move the compound through the silica gel. After eluting with your initial non-polar solvent to remove less polar impurities, you can gradually increase the polarity of the mobile phase (gradient elution).[5] For example, you can increase the percentage of ethyl acetate in hexanes.

    • Compound Decomposition: Although this compound is generally stable, highly reactive impurities or prolonged exposure to acidic silica gel could potentially cause degradation.[5] You can check for stability by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared. If it is unstable, consider using deactivated (neutral) silica gel or adding ~1% triethylamine (B128534) to your eluent.[3]

Problem: The compound elutes too quickly (in the solvent front).

  • Answer:

    • Excessive Solvent Polarity: The mobile phase is too polar, causing all compounds to move with the solvent front without interacting with the silica gel.[2] You must reduce the polarity by decreasing the amount of the polar component (e.g., use 1% ethyl acetate in hexanes instead of 10%).

    • Sample Loaded in a Too-Polar Solvent: If the sample is dissolved in a large volume of a highly polar solvent for loading, it will disrupt the equilibration at the top of the column and carry the compound down rapidly. Always dissolve the sample in the minimum amount of the eluent or a slightly more polar solvent.[6] For better results, consider the dry loading method.[4][6]

Problem: Tailing or streaking of the compound band during elution.

  • Answer:

    • Sample Overloading: Too much sample loaded onto the column can lead to tailing.[4] Try reducing the amount of material.

    • Incomplete Dissolution: If the crude product is not fully dissolved when loaded, it can cause streaking as it slowly dissolves on the column.[4] Ensure complete dissolution before loading.

    • Strong Interaction with Silica: The slightly acidic nature of silica gel might cause minor tailing. While less common for this compound, adding a very small amount of a modifier to the mobile phase could improve the peak shape.[4]

Data Presentation

Table 1: Potential Impurities and Chromatographic Behavior

CompoundMolecular Weight ( g/mol )Polarity (Relative)Expected Elution Order (from first to last)
5-Bromotoluene (Starting Material)171.04Least Polar1
This compound (Product) 296.93 Intermediate 2
Isomeric di-halotoluenes296.93Similar to productClose to product
Poly-halogenated byproducts>296.93Most Polar3

Table 2: Recommended Solvent Systems for TLC/Column Chromatography

Solvent System (v/v)PolarityRecommended UseExpected Rf of Product
100% HexanesVery LowTo elute very non-polar impurities~0.0
2-5% Ethyl Acetate / HexanesLowInitial system for separation0.2 - 0.4
5-10% Diethyl Ether / HexanesLowAlternative system0.2 - 0.4
10-20% Ethyl Acetate / HexanesMediumFor eluting the product if it moves too slowly>0.5

Note: Optimal solvent ratios should always be determined empirically using TLC.

Experimental Protocols

Method 1: Slurry Packing and Wet Loading

  • Preparation: Select a column of appropriate size. As a rule of thumb, use about 30-50 g of silica gel for every 1 g of crude product.[2] Secure the column vertically to a stand.

  • Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7] In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% ethyl acetate in hexanes). Pour the slurry into the column, gently tapping the side to ensure even packing. Add more eluent and allow the silica to settle into a uniform bed. Never let the solvent level drop below the top of the silica.[2]

  • Sample Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase.[6] Using a pipette, carefully add the sample solution to the top of the silica bed without disturbing the surface.

  • Elution: Open the stopcock and allow the sample to absorb onto the silica until the solvent level just reaches the top of the bed. Carefully add a thin layer of sand on top of the silica to protect the surface.[6] Fill the column with the mobile phase.

  • Fraction Collection: Apply gentle air pressure to achieve a steady flow rate (about 2 inches/minute).[7] Begin collecting fractions immediately. Monitor the separation by TLC analysis of the collected fractions.

Method 2: Dry Loading

This method is preferred if the crude product has poor solubility in the mobile phase.[6]

  • Sample Preparation: Dissolve the crude product in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Loading: Pack the column with silica gel as described in Method 1. Carefully add the silica-adsorbed sample as a powder on top of the packed column bed. Add a protective layer of sand on top.

  • Elution and Collection: Fill the column with the eluent and proceed with elution and fraction collection as described above.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Analysis to Determine Eluent crude->tlc pack Pack Column with Silica Gel Slurry tlc->pack Optimized Eluent load Load Sample (Wet or Dry) pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Bromo-2-iodotoluene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific experimental issues, their probable causes, and recommended solutions.

Issue ID Problem Observed Potential Cause(s) Recommended Solutions & Troubleshooting Steps
SYN-ELEC-01 Low yield of this compound with significant amounts of unreacted 4-bromotoluene (B49008). Incomplete iodination reaction.- Increase reaction time: Monitor the reaction progress using TLC or GC-MS to ensure completion. - Increase temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), but be cautious as this may also increase byproduct formation. - Check reagent purity: Ensure the iodinating agent (e.g., N-iodosuccinimide, iodine) and any catalysts or activators are pure and dry.
SYN-ELEC-02 Presence of multiple isomers in the final product (e.g., 2-Bromo-4-iodotoluene). Poor regioselectivity of the electrophilic iodination. The methyl and bromo groups on 4-bromotoluene can direct iodination to different positions.- Modify the iodinating agent: Use a bulkier iodinating agent to favor substitution at the less sterically hindered position. - Change the solvent: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile). - Adjust the catalyst: If using a Lewis acid catalyst, its nature and concentration can affect isomer distribution.
SYN-ELEC-03 Formation of di-iodinated byproducts detected by mass spectrometry. Over-iodination of the aromatic ring due to harsh reaction conditions or incorrect stoichiometry.- Reduce the equivalents of the iodinating agent: Use a stoichiometric or slightly sub-stoichiometric amount of the iodinating agent relative to 4-bromotoluene. - Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for mono-iodination. - Use a milder iodinating agent: Consider using a less reactive iodinating system.
SYN-SAND-01 Low yield of this compound with 4-bromotoluene as a major byproduct. Premature decomposition of the diazonium salt intermediate, leading to deamination (replacement of the diazonium group with hydrogen).- Strict temperature control: Maintain the temperature of the diazotization and the subsequent Sandmeyer reaction at 0-5 °C. - Use the diazonium salt immediately: Prepare and use the diazonium salt in situ without delay.
SYN-SAND-02 Significant formation of a phenolic byproduct (5-bromo-2-cresol). Reaction of the diazonium salt with water.- Ensure anhydrous conditions: Use anhydrous solvents and reagents. - Slow addition of reagents: Add the sodium nitrite (B80452) solution slowly during diazotization to control the reaction and minimize side reactions. - Work-up promptly: Do not let the acidic aqueous reaction mixture stand for extended periods.
SYN-SAND-03 Presence of high molecular weight impurities, likely biaryl compounds. Radical coupling of the aryl radical intermediate, a known side reaction in the Sandmeyer mechanism.- Optimize the copper(I) catalyst concentration: Both too little and too much catalyst can sometimes lead to increased side reactions. - Control the rate of decomposition: Ensure a steady and controlled decomposition of the diazonium salt.
PUR-01 Difficulty in separating the desired product from isomeric byproducts by column chromatography. Similar polarities of the isomers.- Optimize the mobile phase: Use a solvent system with low polarity (e.g., hexane (B92381) or heptane (B126788) with a very small percentage of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane) to maximize separation. - Use a high-performance chromatography column: Employ a column with a smaller particle size and a higher surface area for better resolution. - Consider alternative purification methods: Recrystallization may be effective if there is a significant difference in the solubility of the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the electrophilic iodination of 4-bromotoluene and the Sandmeyer reaction of 5-bromo-2-aminotoluene.

Q2: In the electrophilic iodination of 4-bromotoluene, what determines the position of the incoming iodine atom?

A2: The regioselectivity is influenced by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director and activating, while the bromine atom is also an ortho-, para-director but deactivating. The choice of iodinating agent, solvent, and catalyst can help control the position of iodination.

Q3: Why is it crucial to maintain a low temperature during the Sandmeyer reaction?

A3: Aryl diazonium salts are thermally unstable. At temperatures above 5 °C, they can decompose rapidly, leading to a variety of byproducts, including phenols and deaminated products, which significantly lowers the yield of the desired aryl iodide.

Q4: I am observing a significant amount of 5-bromo-2-cresol in my Sandmeyer reaction. What can I do to minimize this?

A4: The formation of 5-bromo-2-cresol is due to the reaction of the diazonium salt with water. To minimize this, ensure that your solvents and reagents are as anhydrous as possible. Additionally, working up the reaction promptly after completion will reduce the time the diazonium salt is in an aqueous acidic environment.

Q5: How can I confirm the identity and purity of my this compound product?

A5: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the product and any volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and isomeric purity. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for byproduct formation under different reaction conditions. Note: This data is illustrative and actual results may vary.

Synthesis Route Reaction Conditions Desired Product Yield (%) Major Byproduct(s) Byproduct Yield (%)
Electrophilic Iodination 4-bromotoluene, I₂, HIO₃, H₂SO₄, CCl₄, 80°C752-Bromo-4-iodotoluene15
4-bromotoluene, NIS, TFA, CH₃CN, rt852-Bromo-4-iodotoluene10
Sandmeyer Reaction 5-bromo-2-aminotoluene, NaNO₂, KI, H₂SO₄/H₂O, 0-5°C805-Bromo-2-cresol10
5-bromo-2-aminotoluene, t-BuONO, CuI, CH₃CN, 65°C88Biaryl compounds5

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Iodination

This protocol is a general guideline for the iodination of 4-bromotoluene using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) as a catalyst.

Materials:

  • 4-bromotoluene

  • N-iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromotoluene (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of this compound from 5-bromo-2-aminotoluene.

Materials:

  • 5-bromo-2-aminotoluene

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a flask, dissolve 5-bromo-2-aminotoluene (1.0 eq) in a mixture of water and concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_electrophilic Route 1: Electrophilic Iodination cluster_sandmeyer Route 2: Sandmeyer Reaction start Start: Synthesis of This compound check_yield_purity Check Yield and Purity (TLC, GC-MS, NMR) start->check_yield_purity low_yield_elec Low Yield? Unreacted Starting Material? check_yield_purity->low_yield_elec No (Route 1) low_yield_sand Low Yield? 4-Bromotoluene Byproduct? check_yield_purity->low_yield_sand No (Route 2) product_ok Product Meets Specifications check_yield_purity->product_ok Yes isomers_present Isomeric Byproducts Present? low_yield_elec->isomers_present No solution_low_yield_elec Increase Reaction Time/Temp Check Reagent Purity low_yield_elec->solution_low_yield_elec Yes di_iodination Di-iodinated Products? isomers_present->di_iodination No solution_isomers Modify Iodinating Agent/Solvent Adjust Catalyst isomers_present->solution_isomers Yes solution_di_iodination Reduce Equivalents of Iodinating Agent Lower Temperature di_iodination->solution_di_iodination Yes phenol_byproduct Phenolic Byproduct Present? low_yield_sand->phenol_byproduct No solution_low_yield_sand Strict Temp. Control (0-5 °C) Use Diazonium Salt Immediately low_yield_sand->solution_low_yield_sand Yes biaryl_byproduct High MW Impurities (Biaryls)? phenol_byproduct->biaryl_byproduct No solution_phenol Ensure Anhydrous Conditions Prompt Work-up phenol_byproduct->solution_phenol Yes solution_biaryl Optimize Catalyst Concentration Control Decomposition Rate biaryl_byproduct->solution_biaryl Yes

Technical Support Center: Optimizing Catalyst Selection for Suzuki Reactions with 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in a Suzuki coupling?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity trend (I > Br > Cl) allows for selective mono-functionalization at the 2-position (the site of the iodine) under carefully controlled conditions, leaving the bromine at the 5-position available for subsequent transformations.[1][2]

Q2: What are the key challenges when using this compound in Suzuki reactions?

A2: The primary challenges include:

  • Selectivity: Achieving selective coupling at the iodine position without reacting the bromine. This requires careful optimization of the catalyst system and reaction conditions.

  • Double Coupling: Unwanted formation of the di-substituted product, especially under more forcing conditions.

  • Sluggish Reaction: The electron-donating methyl group can make the aryl halide more electron-rich, potentially slowing down the oxidative addition step, which is often rate-limiting.[3]

  • Side Reactions: Formation of byproducts such as homocoupled arenes or dehalogenated starting material.[4]

Q3: How do I choose the right palladium catalyst for my Suzuki coupling reaction with this compound?

A3: The choice of catalyst is critical for success. For the more reactive C-I bond, a standard catalyst like Pd(PPh₃)₄ may be sufficient.[1] However, for achieving high selectivity and for subsequent coupling at the C-Br bond, more sophisticated catalyst systems are often necessary. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for challenging substrates.[5][6]

Q4: Can I perform a double cross-coupling to substitute both the iodine and the bromine?

A4: Yes, it is possible to perform a sequential double cross-coupling. Typically, the more reactive iodine at the 2-position is substituted first under milder conditions. The less reactive bromine at the 5-position can then be substituted in a subsequent step, often requiring more forcing conditions such as a different catalyst/ligand system, a stronger base, or a higher temperature.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Mono-Suzuki Coupling at the Iodine Position

Symptoms:

  • Starting material (this compound) is largely unreacted.

  • TLC/LC-MS analysis shows only starting materials and possibly some homocoupling of the boronic acid.

Potential Cause Troubleshooting Solution Rationale
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-catalyst like a G3 or G4 palladacycle. For sluggish reactions, Pd(PPh₃)₄ can be a more reactive, albeit less stable, option.[2]The active catalyst is a Pd(0) species. Incomplete reduction of a Pd(II) precursor will lead to low catalytic activity.
Poor Ligand Choice For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in promoting the oxidative addition step.[5]Electron-rich ligands increase the electron density on the palladium center, facilitating its insertion into the C-I bond.[7]
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[2] If one base is not effective, screen others. K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial.[1]The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.
Solvent Issues Ensure the reactants are soluble in the chosen solvent. Common solvent systems include dioxane/water, toluene/water, or THF/water.[1] Anhydrous conditions may be necessary if protodeboronation is an issue.Proper solubility is essential for efficient reaction kinetics. Water can aid in dissolving the base and facilitate transmetalation.
Low Temperature The reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from room temperature to 80-100 °C.[4][6]Many Suzuki couplings require thermal energy to overcome the activation barriers of the catalytic cycle.
Issue 2: Formation of Significant Side Products

Symptoms:

  • TLC/LC-MS analysis shows multiple products in addition to the desired coupled product.

  • Common side products include homocoupled boronic acid, dehalogenated starting material, and the double-coupled product.

Side Product Troubleshooting Solution Rationale
Homocoupling of Boronic Acid Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] Using a Pd(0) source instead of a Pd(II) precursor can also reduce homocoupling.[4]This side reaction is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[8]
Dehalogenation of Aryl Halide This can be promoted by certain solvents or bases. Changing the solvent or using a non-coordinating base can sometimes help.[4] Ensure anhydrous and deoxygenated reaction conditions.[5]The aryl halide is reduced instead of undergoing cross-coupling. This can occur via side reactions with the solvent or impurities.
Protodeboronation Use anhydrous solvents if possible, or minimize the amount of water present. Using more stable boronic acid derivatives like pinacol (B44631) esters can also prevent this side reaction.[4]This is the protonolysis of the boronic acid, which reduces its effective concentration.
Double Coupling Use milder reaction conditions (lower temperature, shorter reaction time). Use a less active catalyst system for the initial coupling at the iodine position. Use a stoichiometric amount of the boronic acid (1.0-1.1 equivalents).More forcing conditions can lead to the reaction of the less reactive C-Br bond.

Data Presentation: Catalyst System Comparison for Aryl Halides

The following table summarizes catalyst systems commonly used for Suzuki couplings of aryl iodides and bromides, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Target HalideNotes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-100C-I / C-BrA standard, reliable starting point for C-I couplings.[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80C-BrHighly effective for heteroaromatic substrates and can be a good choice for the C-Br bond.[9]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-110C-BrA robust system for challenging, electron-rich aryl bromides.[10]
XPhos-Pd-G3XPhosCs₂CO₃Dioxane100-120C-BrAn advanced pre-catalyst designed for difficult couplings.[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol100C-BrA cost-effective nickel-based alternative that can be effective for heteroaromatic halides.[11]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Suzuki Coupling at the Iodine Position

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1-1.2 eq.)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0-3.0 eq.)

  • 1,4-Dioxane and water (4:1 v/v), degassed

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₂CO₃.[2]

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.[2]

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.[12]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[10]

Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow reagents 1. Add Reactants & Base (this compound, Boronic Acid, Base) setup 2. Inert Atmosphere (Evacuate & Backfill with Argon) reagents->setup catalyst 3. Add Catalyst (e.g., Pd(PPh3)4) setup->catalyst solvent 4. Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent reaction 5. Heat & Stir (e.g., 80-100 °C) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup (Extraction with Organic Solvent) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low or No Yield check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? check_catalyst->check_conditions Yes optimize_catalyst Action: Screen Ligands (e.g., Buchwald ligands) & Pre-catalysts check_catalyst->optimize_catalyst No check_reagents Are Reagents Stable? check_conditions->check_reagents Yes optimize_conditions Action: Increase Temperature, Change Base/Solvent check_conditions->optimize_conditions No optimize_reagents Action: Use Pinacol Ester, Ensure Anhydrous Solvents check_reagents->optimize_reagents No

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: 5-Bromo-2-iodotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homo-coupling side reactions when using 5-Bromo-2-iodotoluene in your cross-coupling experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Significant Formation of Homo-coupled Byproducts in Suzuki-Miyaura Coupling

Question: I am observing a high percentage of biaryl byproduct from the homo-coupling of my boronic acid reagent when reacting with this compound. How can I minimize this?

Potential Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of boronic acids.[1]

  • Use of a Pd(II) Precatalyst: Palladium(II) sources can react directly with the boronic acid, leading to homo-coupling before the active Pd(0) catalyst is formed.[1]

  • Suboptimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature can favor the homo-coupling pathway.

Recommended Solutions:

  • Rigorous Exclusion of Oxygen:

    • Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]

    • Maintain a positive pressure of inert gas throughout the reaction.[1]

    • Consider using a subsurface sparge with nitrogen for more efficient oxygen removal.[1]

  • Catalyst Selection and Handling:

    • Use a Pd(0) source like Pd(PPh₃)₄ to bypass the reduction step that can cause homo-coupling.

    • If using a Pd(II) precatalyst, consider the addition of a mild reducing agent.

  • Optimization of Reaction Parameters:

    • Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These can accelerate the desired cross-coupling cycle, helping it to outcompete the homo-coupling side reaction.[1]

    • Base: Use a milder base like K₃PO₄ or Cs₂CO₃, as stronger bases can sometimes promote side reactions.

    • Stoichiometry: Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) to minimize excess that can lead to homo-coupling.[2]

Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Coupling

Question: My Sonogashira reaction with this compound is yielding a significant amount of the homo-coupled alkyne (diyne). What are the primary causes and how can I prevent this?

Potential Causes:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides, the key intermediate in Glaser coupling.

  • High Copper Catalyst Loading: While essential for the reaction, excessive amounts of the copper(I) co-catalyst can increase the rate of homo-coupling.

  • Slow Cross-Coupling Rate: If the desired cross-coupling is slow, the terminal alkyne has more opportunity to homo-couple.

Recommended Solutions:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homo-coupling is to run the reaction without a copper co-catalyst. This may require higher temperatures or more active palladium catalysts.[3]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas). Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homo-coupling reaction.

  • Optimize Catalyst and Reagent Ratios:

    • Minimize the amount of copper(I) co-catalyst used.

    • Ensure an appropriate ratio of the palladium catalyst to the terminal alkyne.

Issue 3: Low Yield and/or Hydrodehalogenation in Buchwald-Hartwig Amination

Question: I am experiencing low yields and observing the formation of a hydrodehalogenated byproduct (toluene derivative) in my Buchwald-Hartwig amination of this compound. What could be the issue?

Potential Causes:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be deactivated if not handled under strictly inert conditions.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. Strong bases can sometimes promote hydrodehalogenation.[4]

  • High Reaction Temperature: Elevated temperatures can increase the rate of side reactions like hydrodehalogenation.[4]

Recommended Solutions:

  • Catalyst and Ligand Choice:

    • Use a pre-catalyst for more reliable generation of the active Pd(0) species.[4]

    • Employ bulky, electron-rich phosphine ligands that favor reductive elimination over competing side reactions.

  • Optimization of Reaction Conditions:

    • Base: For substrates sensitive to strong bases, consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which may require higher temperatures or longer reaction times.[4]

    • Solvent: Toluene and 1,4-dioxane (B91453) are generally effective solvents for Buchwald-Hartwig aminations.[4]

    • Temperature: Cautiously increase the temperature in increments if you observe low or no conversion, but be mindful that higher temperatures can also promote side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: In cross-coupling reactions with this compound, which halogen is more reactive?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[5] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step of the catalytic cycle. This differential reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations.

Q2: How can I ensure my reaction is sufficiently deoxygenated to prevent homo-coupling?

A2: Rigorous deoxygenation is crucial. A common and effective method is to sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Assembling your reaction under a positive pressure of the inert gas is also essential. For highly sensitive reactions, using the freeze-pump-thaw technique for solvent degassing is recommended. A subsurface sparge, where the inert gas is bubbled through the reaction mixture, is more effective than a simple headspace sweep.[1]

Q3: Can the choice of boronic acid derivative in a Suzuki reaction affect the extent of homo-coupling?

A3: Yes. If you observe significant homo-coupling, consider using a more stable boronic acid derivative, such as a pinacol (B44631) ester (Bpin). These can be more robust and easier to handle, slowly hydrolyzing in situ to the active boronic acid. This can help to maintain a low concentration of the free boronic acid, thus reducing the rate of homo-coupling.[1]

Q4: Are there any visual indicators of catalyst decomposition that might lead to side reactions?

A4: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal.[6] This is a common deactivation pathway that can lead to lower yields and an increase in side reactions. This is often caused by the loss of the stabilizing ligand from the palladium center.

Data Presentation

Table 1: Effect of Reactor Inerting on Homo-coupling in Suzuki-Miyaura Coupling

EntryPd(OAc)₂ (mol %)Dimer Byproduct (%)Reactor Inerting Method
11.64.1Brief N₂ Headspace Sweep
21.52.9Brief N₂ Headspace Sweep
32.23.1Brief N₂ Headspace Sweep
41.1<0.1N₂ Subsurface Sparge

Data adapted from a study on suppressing homo-coupling in a Suzuki reaction.[1]

Table 2: Representative Conditions for Cross-Coupling of Bromo-Iodo Arenes

ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura 1-Bromo-4-iodobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-100High
Sonogashira 4-IodobenzonitrilePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT96
Sonogashira 4-BromobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6090
Buchwald-Hartwig 4-BromobenzonitrileMorpholine (B109124)Pd₂(dba)₃ / XPhosNaOtBuToluene10095

This table provides representative examples based on typical reaction conditions and outcomes for similar substrates.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Minimizing Homo-coupling)
  • Reaction Setup and Deoxygenation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.1 - 1.2 eq.), and finely powdered and dried K₂CO₃ (2.0 - 3.0 eq.). Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) ligand and add them as solids to the reaction flask under a positive flow of inert gas.

  • Reaction: Reseal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired product.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., Et₃N, 2.0 eq.).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF). Then, add phenylacetylene (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and a base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., toluene). Then, add morpholine (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture (e.g., 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

Homo_Coupling_Prevention Problem Homo-Coupling Side Reaction (e.g., Biaryl, Diyne) Cause1 Presence of Oxygen Problem->Cause1 is caused by Cause2 Inappropriate Catalyst System Problem->Cause2 is caused by Cause3 Suboptimal Reaction Conditions Problem->Cause3 is caused by Solution1 Rigorous Deoxygenation (Inert Gas Purge, Degassed Solvents) Cause1->Solution1 is addressed by Solution2 Use Pd(0) Precatalyst or Copper-Free Conditions Cause2->Solution2 is addressed by Solution3 Optimize Ligand, Base, Solvent, and Temperature Cause3->Solution3 is addressed by Outcome Minimized Homo-Coupling, Higher Yield of Desired Product Solution1->Outcome Solution2->Outcome Solution3->Outcome Experimental_Workflow start Start: Reaction Planning setup 1. Reaction Setup under Inert Atmosphere (Flame-dried glassware, inert gas) start->setup reagents 2. Add this compound, Coupling Partner, and Base setup->reagents solvent 3. Add Degassed Solvent reagents->solvent catalyst 4. Add Palladium Catalyst and Ligand solvent->catalyst reaction 5. Heat to Reaction Temperature and Stir catalyst->reaction monitoring 6. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 7. Work-up and Extraction monitoring->workup Upon Completion purification 8. Purification (Column Chromatography) workup->purification analysis 9. Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-2-iodotoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low conversion rates in cross-coupling reactions involving 5-Bromo-2-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1][2][3][4] Therefore, for this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity allows for selective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.[5][6]

Q2: My reaction is showing low conversion, and I'm recovering mostly starting material. What are the most common initial checks?

Low conversion is a frequent issue and often points to problems with one of the core components of the reaction. The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium source and ligand are critical.[7]

  • Reaction Conditions: Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[7]

  • Reagents: The quality and reactivity of your coupling partner (e.g., boronic acid, alkyne, amine) and the base are paramount.[7]

  • Solvent: The choice of solvent can significantly impact solubility and reaction kinetics.[1][7]

Q3: I'm observing significant amounts of dehalogenated byproducts (toluene derivative with either Br or I removed). What causes this?

The formation of dehalogenated byproducts, such as 4-bromotoluene (B49008) or 2-iodotoluene, is a common side reaction. This can occur when the organopalladium intermediate reacts with a hydride source in the reaction mixture before it can undergo the desired coupling reaction.[8] Potential sources of hydrides can include certain solvents or impurities. To mitigate this, ensure you are using anhydrous and thoroughly degassed solvents.[8]

Q4: How can I minimize the homocoupling of my coupling partner (e.g., boronic acid or alkyne)?

Homocoupling is often caused by the presence of oxygen in the reaction mixture.[9] Rigorous degassing of your solvents and reaction mixture is the most effective way to prevent this.[9] Common degassing methods include bubbling an inert gas (argon or nitrogen) through the solvent or using several freeze-pump-thaw cycles.[7] Using a direct Pd(0) source, rather than a Pd(II) precatalyst that requires in-situ reduction, can also sometimes help.[9]

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion in a Suzuki-Miyaura reaction with this compound, consider the following troubleshooting steps:

  • Inactive Catalyst: Ensure your palladium source and ligand are of high quality and have been stored correctly under an inert atmosphere.[1][8] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in-situ.[9] Consider using air-stable precatalysts like Buchwald's G3 or G4 palladacycles for more reliable generation of the active catalyst.[9]

  • Suboptimal Base: The choice of base is critical and can significantly impact the reaction yield.[1][10] Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][10] Ensure the base is anhydrous if required by the reaction.[1]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[9] Check the purity of your boronic acid by NMR. To improve stability, consider using more robust boronic esters, such as pinacol (B44631) (BPin) or MIDA esters.[9]

  • Solvent Effects: The solvent significantly impacts the reaction. Common solvents for Suzuki reactions include dioxane, toluene (B28343), THF, and DMF.[1] For many Suzuki couplings, the addition of a small amount of water can be beneficial.[1]

Issue 2: Poor Yield in Sonogashira Coupling

Low yields in Sonogashira couplings are often related to the catalyst system, base, or solvent.

  • Catalyst System: For Sonogashira reactions, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[11] Ensure the CuI is fresh and handled under inert conditions to prevent oxidation.[12] Copper-free Sonogashira protocols are also available and may be worth exploring.[13]

  • Base Selection: An organic base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[12][14] Ensure the base is in sufficient excess to neutralize the hydrogen halide formed during the reaction.

  • Solvent Choice: Common solvents for Sonogashira reactions include DMF, THF, and toluene.[12] The solvent should be able to dissolve all reaction components.

  • Alkyne Volatility: If using a low-boiling alkyne, ensure your reaction is performed in a sealed vessel to prevent its evaporation, especially at elevated temperatures.

Issue 3: Low Conversion in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

  • Ligand Choice: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, DavePhos) is often crucial for successful Buchwald-Hartwig aminations, as they facilitate the rate-limiting reductive elimination step.[1]

  • Base Compatibility: Strong, non-nucleophilic bases like NaOtBu, LiOtBu, or K₃PO₄ are typically employed.[15] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.[15]

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. It is critical to ensure a robust inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and execution.[15] Thoroughly degas all solvents and reagents.

  • Solvent Selection: Anhydrous toluene, dioxane, and THF are common and effective solvents for Buchwald-Hartwig aminations.[15]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

The choice of base can significantly influence the reaction yield. The following table summarizes the effect of various bases on a representative Suzuki coupling reaction.

EntryBaseYield (%)
1K₃PO₄·7H₂O95
2K₂CO₃85
3Na₂CO₃82
4Cs₂CO₃92
5NaOH78
6KOH80

Reaction conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), Pd catalyst (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h. Data adapted from a representative study and may not be directly transferable to all systems.[10]

Table 2: Influence of Ligand on Buchwald-Hartwig Amination

The ligand plays a critical role in the efficiency of C-N bond formation.

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃BINAPNaOtBuToluene100-110A classic choice for general aminations.
Pd(OAc)₂XantphosCs₂CO₃Dioxane100Effective for coupling with heteroaryl halides.[16]
Pd₂(dba)₃XPhosNaOtBuToluene100-110A bulky, electron-rich ligand often providing high yields.[1]

This table provides representative examples; optimal conditions may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the C-I Position

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add degassed toluene and degassed deionized water to the flask via syringe.[12]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.[12]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry - Purity of this compound - Coupling partner stability (e.g., boronic acid) - Base purity and dryness - Catalyst/Ligand activity start->reagent_check setup_check 2. Review Reaction Setup & Conditions - Inert atmosphere (degas solvents) - Correct temperature - Sufficient reaction time reagent_check->setup_check Reagents OK analysis 3. Analyze for Side Products - Dehalogenation (GC-MS) - Homocoupling (NMR, GC-MS) - Protodeboronation (NMR) setup_check->analysis Setup OK optimization 4. Systematic Optimization - Screen different ligands - Screen different bases - Screen different solvents - Adjust temperature analysis->optimization Side products identified success Improved Conversion optimization->success

Caption: A general workflow for troubleshooting low conversion rates.

Chemoselectivity_Pathway Chemoselective Coupling of this compound substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition C-I bond is weaker pd0 Pd(0) Catalyst pd0->oxidative_addition intermediate_I Ar-Pd(II)-I Intermediate oxidative_addition->intermediate_I Faster Rate intermediate_Br Ar-Pd(II)-Br Intermediate (Disfavored) oxidative_addition->intermediate_Br transmetalation Transmetalation (with Nu-M) intermediate_I->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Selectively Coupled Product (at C2 position) reductive_elimination->product

Caption: Pathway for selective reaction at the C-I bond.

References

Technical Support Center: Regioselective Synthesis of Dihalogenated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered in the regioselective synthesis of dihalogenated toluenes. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of dihalogenated toluenes in a question-and-answer format.

Issue 1: Poor Regioselectivity in the Dihalogenation of Toluene (B28343)

Question: My reaction is producing a mixture of dihalogenated toluene isomers instead of the desired single isomer. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the dihalogenation of toluene is a common challenge due to the activating and ortho-, para-directing nature of the methyl group. The initial halogenation of toluene typically yields a mixture of ortho- and para-isomers. A second halogenation will then be directed by both the methyl group and the first halogen atom. Several factors can be optimized to improve the selectivity for a specific isomer.

  • Starting Material Selection: The choice of starting material is critical. Direct dihalogenation of toluene often leads to a mixture of 2,4-, 2,5-, 2,6-, and 3,4-dihalogenated isomers. To synthesize a specific isomer, it is often more effective to start with a monohalogenated toluene. For example, the chlorination of p-chlorotoluene is a common route to 2,4-dichlorotoluene (B165549).[1]

  • Catalyst Choice: The catalyst plays a crucial role in determining the isomer distribution. Lewis acids are commonly used as catalysts in electrophilic aromatic halogenation.[2] The type and amount of catalyst can influence the regioselectivity. For instance, in the chlorination of p-chlorotoluene, a mixed catalyst system of iron powder, aluminum trichloride, and an L-type molecular sieve has been shown to promote the selectivity for 2,4-dichlorotoluene.[1] Zeolite catalysts, such as Zeolite K-L, can also be used to selectively catalyze the formation of 2,4-dichlorotoluene from 4-chlorotoluene.[3]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4] For the chlorination of p-chlorotoluene, maintaining the temperature at around 40 ± 5°C can help inhibit the formation of polychlorinated by-products.[1]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity of the reaction.[4]

Issue 2: Formation of Undesired By-products

Question: My reaction is generating significant amounts of tri- or polyhalogenated toluenes, or side-chain halogenated products. How can I minimize these by-products?

Answer:

The formation of over-halogenated products and side-chain halogenated by-products is a frequent issue in the synthesis of dihalogenated toluenes.

  • Control of Stoichiometry: Carefully controlling the molar ratio of the halogenating agent to the toluene substrate is essential to prevent over-halogenation. For the synthesis of 2,4-dichlorotoluene from p-chlorotoluene, a molar ratio of p-chlorotoluene to chlorine gas of 1:0.6 to 1:0.7 is recommended.[1]

  • Reaction Temperature: Higher reaction temperatures can promote both polychlorination and side-chain halogenation. Maintaining a low to moderate reaction temperature is crucial. For instance, in the chlorination of p-chlorotoluene, temperatures above 60°C can lead to the formation of side-chain chlorinated by-products.

  • Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent the formation of over-halogenated products.

  • Catalyst System: The choice of catalyst can also influence the formation of by-products. For example, a catalyst system of iron powder, aluminum trichloride, and an L-type molecular sieve is reported to inhibit the production of polychlorotoluenes.[1]

Issue 3: Difficulty in Synthesizing Meta-Dihalogenated Toluenes

Question: I am trying to synthesize a 3,5-dihalogenated toluene, but the direct halogenation of toluene or monohalotoluene is not working. What are the alternative strategies?

Answer:

Direct electrophilic dihalogenation of toluene or monohalotoluenes does not yield meta-isomers due to the ortho-, para-directing nature of the methyl group and halogens.[5][6] Therefore, indirect methods are required for the synthesis of 3,5-dihalogenated toluenes.

  • Sandmeyer Reaction: A common and effective method is to start from a diaminotoluene precursor. For example, 3,5-dichlorotoluene (B1293413) can be synthesized from 3,5-diaminotoluene (B90585) via a Sandmeyer reaction. This involves the diazotization of the amino groups followed by their replacement with halogens using a copper(I) halide catalyst.

  • Isomerization: Another approach is the isomerization of other dichlorotoluene isomers. For instance, 3,5-dichlorotoluene can be synthesized by the isomerization of 2,4-dichlorotoluene and 2,5-dichlorotoluene (B98588) in the presence of a catalyst like AlCl₃ in a suitable solvent such as o-dichlorobenzene.[7] This process is typically carried out at elevated temperatures (160-240°C).[7]

Frequently Asked Questions (FAQs)

Q1: Why is the methyl group in toluene considered an ortho-, para-director?

A1: The methyl group is an electron-donating group that activates the benzene (B151609) ring towards electrophilic aromatic substitution. It donates electron density to the ring primarily through hyperconjugation and a weak inductive effect. This increased electron density is more pronounced at the ortho and para positions, making them more susceptible to attack by electrophiles.[5]

Q2: How does steric hindrance affect the ortho/para ratio in the halogenation of toluene?

A2: While both ortho and para positions are electronically activated, the ortho positions are sterically hindered by the adjacent methyl group. This steric hindrance can make it more difficult for the incoming electrophile to attack the ortho positions, especially if the electrophile or the directing group is bulky.[8][9] As a result, the para-isomer is often the major product, although the ortho/para ratio can be influenced by the specific reaction conditions.[10]

Q3: What is the role of a Lewis acid in the halogenation of toluene?

A3: A Lewis acid, such as FeCl₃ or AlCl₃, acts as a catalyst by polarizing the halogen-halogen bond of the halogenating agent (e.g., Cl₂ or Br₂). This polarization makes one of the halogen atoms more electrophilic and facilitates its attack on the aromatic ring, which is a necessary step for the reaction to proceed at a reasonable rate.[2]

Q4: Can I use N-halosuccinimides (NXS) for the dihalogenation of toluene?

A4: Yes, N-halosuccinimides (such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS)) can be used as halogenating agents. They are often used in the presence of a Lewis acid or a Brønsted acid catalyst to activate the N-X bond for electrophilic aromatic halogenation.[11]

Data Presentation

The following table summarizes quantitative data for the synthesis of 2,4-dichlorotoluene from p-chlorotoluene under different catalytic conditions.

Catalyst SystemMolar Ratio (p-chlorotoluene:Cl₂)Temperature (°C)Conversion of p-chlorotoluene (%)Yield of 2,4-dichlorotoluene (%)Ratio of 2,4- to 3,4-dichlorotolueneReference
Iron powder, AlCl₃, L-type molecular sieve1:0.640 ± 5--Promoted selectivity for 2,4-DCT[1]
ZSM-5 supported anhydrous SbCl₃-4260-6531-32.51.43 to 1.49[12]
Zeolite K-L-35357.243.94.3[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorotoluene by Chlorination of p-Chlorotoluene [1]

Materials:

  • p-Chlorotoluene

  • Chlorine gas

  • Chlorination catalyst (e.g., a mixture of iron powder, aluminum trichloride, and L-type molecular sieve)

  • Reactor equipped with a stirrer, gas inlet, and a system for tail gas absorption

Procedure:

  • Charge the reactor with p-chlorotoluene.

  • Add the chlorination catalyst to the reactor.

  • Start the stirrer to ensure the catalyst is evenly distributed in the reaction mixture.

  • Introduce chlorine gas into the reactor at a controlled flow rate. The molar ratio of p-chlorotoluene to chlorine gas should be maintained at approximately 1:0.6.

  • Maintain the reaction temperature at 40 ± 5°C.

  • The reaction time is typically around 15 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC).

  • Upon completion, stop the flow of chlorine gas.

  • The product mixture can then be purified by distillation to isolate the 2,4-dichlorotoluene.

Protocol 2: Synthesis of 2,4-Dichlorotoluene from 2,4-Diaminotoluene (B122806) via Sandmeyer Reaction [13]

Materials:

  • 2,4-Diaminotoluene

  • Hydrochloric acid

  • Sodium nitrite (B80452)

  • Cuprous chloride

  • Water

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • In the reaction vessel, add hydrochloric acid and water and heat to 50°C.

  • With stirring, dissolve 2,4-diaminotoluene in the acidic solution.

  • Add hydrochloric acid and cuprous chloride to the reaction mixture.

  • Slowly and evenly add a 1% sodium nitrite solution, maintaining the temperature at approximately 60°C.

  • After the addition is complete, allow the mixture to stand and separate into layers.

  • Separate the lower organic layer, which is the crude product.

  • Wash the crude product with water until neutral.

  • Add a base to make the solution alkaline, and then wash with water to remove the excess base.

  • Separate the crude 2,4-dichlorotoluene.

  • Purify the product by steam distillation to obtain the final product.

Protocol 3: Isomerization of Dichlorotoluenes to Synthesize 3,5-Dichlorotoluene [7]

Materials:

  • A mixture of 2,4-dichlorotoluene and 2,5-dichlorotoluene

  • Aluminum chloride (AlCl₃)

  • o-Dichlorobenzene (solvent)

  • Reaction vessel suitable for high-temperature reactions

Procedure:

  • Charge the reaction vessel with the mixture of 2,4-dichlorotoluene and 2,5-dichlorotoluene, and o-dichlorobenzene as the solvent.

  • Add the catalyst, AlCl₃. The amount of catalyst is typically 3-8% of the mass of the starting dichlorotoluenes.

  • Heat the reaction mixture to a temperature between 160-240°C. A typical temperature is 220°C.

  • Maintain the reaction at this temperature for 2-5 hours (e.g., 3 hours).

  • After the reaction is complete, cool the mixture.

  • The product is then purified by washing with water followed by distillation to separate the 3,5-dichlorotoluene from the other isomers and the solvent.

Mandatory Visualization

Troubleshooting_Dihalogenated_Toluene_Synthesis cluster_problem Problem Identification cluster_regioselectivity Poor Regioselectivity cluster_byproducts By-product Formation cluster_meta Difficulty with Meta Isomers Problem What is the primary issue? Regio_Issue Poor Regioselectivity: Mixture of Isomers Problem->Regio_Issue Isomer Mixture Byproduct_Issue By-product Formation: Over-halogenation or side-chain halogenation Problem->Byproduct_Issue Unwanted Products Meta_Issue Difficulty Synthesizing Meta Isomers (e.g., 3,5-) Problem->Meta_Issue Targeting Meta Regio_Cause1 Cause: Inherent directing effects of substituents Regio_Issue->Regio_Cause1 Regio_Cause2 Cause: Suboptimal reaction conditions Regio_Issue->Regio_Cause2 Regio_Sol1 Solution: Start with a monohalogenated toluene Regio_Cause1->Regio_Sol1 Regio_Sol2 Solution: Optimize catalyst (e.g., Lewis acid, zeolite) Regio_Cause2->Regio_Sol2 Regio_Sol3 Solution: Lower reaction temperature Regio_Cause2->Regio_Sol3 Byproduct_Cause1 Cause: Incorrect stoichiometry Byproduct_Issue->Byproduct_Cause1 Byproduct_Cause2 Cause: High reaction temperature Byproduct_Issue->Byproduct_Cause2 Byproduct_Sol1 Solution: Control molar ratio of halogenating agent Byproduct_Cause1->Byproduct_Sol1 Byproduct_Sol2 Solution: Maintain low to moderate temperature Byproduct_Cause2->Byproduct_Sol2 Meta_Cause Cause: Ortho-, para-directing effects prevent direct synthesis Meta_Issue->Meta_Cause Meta_Sol1 Solution: Use a multi-step synthesis (e.g., Sandmeyer reaction from diaminotoluene) Meta_Cause->Meta_Sol1 Meta_Sol2 Solution: Isomerize other dichlorotoluene isomers with a catalyst (e.g., AlCl3) Meta_Cause->Meta_Sol2

Caption: Troubleshooting workflow for the regioselective synthesis of dihalogenated toluenes.

References

effect of temperature and solvent on 5-Bromo-2-iodotoluene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodotoluene. The following information addresses common issues related to the effects of temperature and solvent on its reactivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for the halogen substituents in this compound?

A1: The reactivity of the carbon-halogen bonds in this compound follows the general trend for palladium-catalyzed cross-coupling reactions, which is C-I > C-Br. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition, which is often the rate-determining step in these reactions. This differential reactivity allows for chemoselective functionalization at the 2-position (iodine) while leaving the 5-position (bromine) intact.

Q2: How does temperature affect the selectivity of cross-coupling reactions with this compound?

A2: Temperature is a critical parameter for controlling the selectivity of reactions involving this compound. Lower temperatures generally favor selective reaction at the more reactive C-I bond. Increasing the temperature can lead to a loss of selectivity and the formation of di-substituted products, where both the iodine and bromine atoms have reacted. For instance, in Suzuki-Miyaura coupling, running the reaction at a lower temperature can favor mono-arylation at the iodine position.

Q3: What is the role of the solvent in controlling the reactivity and selectivity in reactions with this compound?

A3: The choice of solvent can significantly impact the outcome of reactions with this compound. Polar aprotic solvents like DMF or dioxane can influence the solubility of reagents and the stability of catalytic intermediates, often leading to higher reaction rates. In some cases, the solvent can also affect the selectivity of the reaction. For example, in Suzuki-Miyaura couplings of dihaloarenes, the use of polar oxygen-containing solvents like THF can sometimes lead to unexpected selectivity patterns.[1]

Q4: Can I perform a lithium-halogen exchange on this compound? Which halogen will react?

A4: Yes, a lithium-halogen exchange can be performed on this compound. The exchange is significantly faster for iodine than for bromine. By carefully controlling the temperature, typically at -78°C or lower in an ethereal solvent like THF or diethyl ether, it is possible to selectively replace the iodine atom with lithium, leaving the bromine atom untouched.[2][3][4]

Q5: Is it possible to form a Grignard reagent from this compound selectively?

A5: Similar to the lithium-halogen exchange, the formation of a Grignard reagent is also selective for the more reactive carbon-iodine bond. By using one equivalent of magnesium in an ethereal solvent like THF or diethyl ether, the Grignard reagent will preferentially form at the 2-position. It is crucial to use anhydrous conditions to prevent quenching of the Grignard reagent.[5][6][7]

Troubleshooting Guides

Issue 1: Low or no conversion in a cross-coupling reaction.
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the palladium catalyst and ligands are fresh and have been handled under an inert atmosphere. Consider using a pre-catalyst.The active Pd(0) species is sensitive to oxygen and moisture, which can lead to catalyst deactivation.
Inappropriate Solvent Screen alternative solvents. If using a non-polar solvent, a polar aprotic solvent like DMF or 1,4-dioxane (B91453) might improve solubility and reaction rate. Ensure the solvent is anhydrous and degassed.The solvent plays a crucial role in reagent solubility and the stability of catalytic intermediates.
Insufficient Temperature If selectivity is not a concern, incrementally increase the reaction temperature in 10-20°C intervals.Higher temperatures can overcome activation energy barriers but may reduce selectivity.
Poor Reagent Quality Ensure all reagents, including the base and coupling partner, are pure and dry.Impurities can interfere with the catalytic cycle and lead to side reactions.
Issue 2: Poor selectivity in a mono-functionalization reaction.
Potential Cause Troubleshooting Step Rationale
Reaction Temperature is Too High Lower the reaction temperature. For highly selective reactions at the iodine position, consider temperatures as low as room temperature or even 0°C, depending on the reaction.Lower temperatures favor the kinetic product, which is the reaction at the more labile C-I bond.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction once the starting material is consumed to the desired extent.Longer reaction times, even at lower temperatures, can lead to the slower reaction at the C-Br bond.
Inappropriate Ligand For palladium-catalyzed reactions, screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can sometimes enhance selectivity.The ligand can influence the steric and electronic environment around the palladium center, affecting its reactivity and selectivity.
Solvent Effects Investigate the effect of different solvents. A less polar solvent might slow down the overall reaction rate, potentially increasing selectivity.The solvent can influence the relative rates of the two competing oxidative addition steps.

Data Presentation

Table 1: Representative Conditions for Chemoselective Suzuki-Miyaura Coupling of this compound

This data is illustrative and based on typical conditions for dihaloarenes. Optimization for specific substrates is recommended.

Entry Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Yield of Mono-arylated Product (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O8012~75
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane6018~85
33-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THFRT24~90
Table 2: Effect of Temperature and Solvent on Buchwald-Hartwig Amination of an Analogous Dihaloarene

Illustrative data based on general principles for Buchwald-Hartwig aminations.

Entry Amine Catalyst/Ligand Base Solvent Temperature (°C) Selectivity (Mono-amination at C-I)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110Low
2MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80Moderate
3MorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane80High
4AnilinePd(OAc)₂ / BINAPK₃PO₄Toluene100Moderate
5AnilinePd(OAc)₂ / BINAPK₃PO₄THF65High

Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Selective Lithium-Iodine Exchange of this compound

Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be carried out under strictly anhydrous and inert conditions by trained personnel.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., DMF, an aldehyde, or a ketone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound and dissolve it in anhydrous diethyl ether or THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the reaction mixture at -78°C for 30-60 minutes.

  • Add the desired electrophile to the solution of the aryllithium species at -78°C.

  • Allow the reaction to stir at -78°C for a specified time (typically 1-3 hours) before slowly warming to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product as required.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oa_complex [Ar(X)Pd(II)L_n] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar(Amine)Pd(II)L_n]X oa_complex->amine_complex Amine Coordination amido_complex [Ar(Amido)Pd(II)L_n] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-Amine)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Selective_Functionalization_Workflow start This compound condition1 Mild Conditions (Low Temp, Selective Catalyst) start->condition1 condition2 Harsher Conditions (High Temp, Excess Reagent) start->condition2 product1 Mono-functionalized Product (at Iodine position) condition1->product1 product2 Di-functionalized Product condition2->product2 product1->condition2 Further Functionalization

Caption: Logical workflow for selective vs. double functionalization.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-iodotoluene, a key intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this compound, this guide presents a combination of predicted data for the target compound and experimental data for structurally similar alternatives to offer valuable insights for spectral interpretation and characterization.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for comparable halogenated aromatic compounds. These alternatives, sharing key structural motifs, provide a useful reference for validating the predicted values and understanding the influence of substituent effects on the NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-CH₃ (ppm)Solvent
This compound (Predicted) 7.63 (d, J = 8.4 Hz)7.18 (dd, J = 8.4, 2.1 Hz)7.55 (d, J = 2.1 Hz)2.40 (s)CDCl₃
4-Bromo-2-iodo-1-methoxybenzene[1]6.68 (d, J = 8.8 Hz)7.41 (dd, J = 8.8, 2.6 Hz)7.88 (d, J = 2.6 Hz)3.86 (s, -OCH₃)CDCl₃
2-Iodo-1-methoxy-4-methylbenzene[1]6.72 (d, J = 8.3 Hz)7.10 (dd, J = 8.3, 1.5 Hz)7.60 (d, J = 1.7 Hz)2.26 (s)CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)Solvent
This compound (Predicted) 141.2100.5139.8132.5121.8131.928.1CDCl₃
4-Bromo-2-iodo-1-methoxybenzene[1]157.987.1112.4132.6113.8141.657.0 (-OCH₃)CDCl₃
2-Iodo-1-methoxy-4-methylbenzene[1]156.185.7110.8132.0129.9139.819.9CDCl₃

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate and reproducible results. The following is a general methodology applicable to halogenated aromatic compounds like this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio).

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Fourier transform the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 220 ppm.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Spectroscopic Relationships

The following diagram illustrates the structural relationships between this compound and the selected alternative compounds, highlighting the substituent variations that influence their respective NMR spectra.

G Structural Comparison of Halogenated Toluenes A Toluene B This compound (Target Compound) A->B Bromination & Iodination C 4-Bromo-2-iodo-1-methoxybenzene (Alternative 1) B->C CH₃ -> OCH₃ (Positional Isomer) D 2-Iodo-1-methoxy-4-methylbenzene (Alternative 2) B->D Br -> H, CH₃ -> OCH₃ (Different Halogenation)

Caption: Structural relationships between the target and alternative compounds.

References

Interpreting the Mass Spectrum of 5-Bromo-2-iodotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 5-Bromo-2-iodotoluene. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and comparative analysis with structurally similar compounds. This information is valuable for researchers utilizing this compound in synthetic chemistry and drug development, aiding in reaction monitoring and compound identification.

Predicted Mass Spectrum Analysis of this compound

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways initiated by the loss of its halogen substituents and the methyl group. The molecular ion peak (M⁺) is expected to be observed at approximately m/z 296, corresponding to the compound's molecular weight.[1] The presence of bromine will result in a characteristic M+2 isotopic pattern with nearly equal intensity, a key feature for identifying brominated compounds.

The major fragmentation pathways are anticipated to be:

  • Loss of Iodine: The C-I bond is weaker than the C-Br bond, making the loss of an iodine radical (I•) a highly probable initial fragmentation step. This would result in a significant peak at m/z 169 (296 - 127).

  • Loss of Bromine: Subsequent or alternative fragmentation could involve the loss of a bromine radical (Br•), leading to a peak at m/z 217 (296 - 79).

  • Loss of Methyl Group: The cleavage of the methyl group (CH₃•) is another common fragmentation for toluene (B28343) derivatives, which would yield a peak at m/z 281 (296 - 15).

  • Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91. This would likely be a prominent peak in the lower mass region of the spectrum.

Comparison with Alternative Compounds

To provide a comprehensive understanding, the predicted mass spectrum of this compound is compared with the experimental mass spectra of related compounds. This comparison highlights the influence of different halogen substituents on the fragmentation pattern.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
This compound (Predicted) 296/298 (M⁺/M⁺+2)169 ([M-I]⁺), 217 ([M-Br]⁺), 281 ([M-CH₃]⁺), 91 (Tropylium ion)
2-Bromotoluene 170/172 (M⁺/M⁺+2)91 ([M-Br]⁺, Tropylium ion), 65 ([C₅H₅]⁺)
4-Bromotoluene 170/172 (M⁺/M⁺+2)91 ([M-Br]⁺, Tropylium ion), 65 ([C₅H₅]⁺)
3-Iodotoluene 21891 ([M-I]⁺, Tropylium ion), 65 ([C₅H₅]⁺)
4-Iodotoluene 21891 ([M-I]⁺, Tropylium ion), 65 ([C₅H₅]⁺)

Experimental Protocols

The following describes a typical experimental protocol for acquiring the mass spectrum of a compound like this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound can be visualized as a directed graph, illustrating the relationships between the parent ion and its major fragments.

G Predicted Fragmentation of this compound M C₇H₆BrI⁺ m/z = 296/298 M_minus_I C₇H₆Br⁺ m/z = 169/171 M->M_minus_I - I• M_minus_Br C₇H₆I⁺ m/z = 217 M->M_minus_Br - Br• M_minus_CH3 C₆H₃BrI⁺ m/z = 281/283 M->M_minus_CH3 - CH₃• Tropylium C₇H₇⁺ m/z = 91 M_minus_I->Tropylium - Br• M_minus_Br->Tropylium - I•

Caption: Predicted major fragmentation pathways of this compound.

References

A Comparative Guide to Purity Determination of 5-Bromo-2-iodotoluene: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 5-Bromo-2-iodotoluene, a key building block in the synthesis of pharmaceuticals and complex organic molecules, is no exception. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by experimental protocols and data presentation.

Introduction to Purity Analysis of this compound

This compound (C7H6BrI) is a dihalogenated aromatic hydrocarbon.[1] Its synthesis can result in various impurities, including positional isomers and unreacted starting materials.[1] Accurate purity assessment is crucial for reaction stoichiometry, yield calculations, and the quality of the final product. GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering both separation and identification capabilities.[2] However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information on compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol for GC-MS

A typical GC-MS method for the analysis of this compound would involve the following steps:

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or similar
Injector Split/Splitless, 250°C, Split ratio 50:1
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or similar
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40-400
Solvent Delay 3 minutes

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm the identity of this compound.

  • Impurities are identified by their respective retention times and mass spectra.

Potential Impurities

During the synthesis of this compound, several impurities may be formed. These can include:

Impurity NameChemical Structure
5-Bromotoluene (Starting Material)CH₃C₆H₄Br
2-IodotolueneCH₃C₆H₄I
Dibromotoluene isomersCH₃C₆H₃Br₂
Diiodotoluene isomersCH₃C₆H₃I₂
Other Bromo-iodotoluene isomersC₇H₆BrI

GC-MS Experimental Workflow

GCMS_Workflow GC-MS Experimental Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Obtain Mass Spectra detect->spectra integrate Integrate Peaks chromatogram->integrate identify Identify Impurities spectra->identify calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for purity analysis of this compound by GC-MS.

Comparison with Alternative Methods

While GC-MS is a robust method, other techniques can offer complementary or, in some cases, more accurate purity information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be appropriate.

Generic HPLC Protocol:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

Comparison Table: GC-MS vs. HPLC

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Volatility RequiredNot required
Thermal Stability RequiredNot required
Identification High confidence from mass spectraBased on retention time, co-injection with standard needed for confirmation
Quantitation Area percent (relative)Area percent (relative), external standard for absolute quantitation
Sensitivity HighModerate to high
Solvent Usage Minimal (for sample prep)Significant (for mobile phase)
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR is a primary analytical method that can provide absolute purity determination without the need for a reference standard of the analyte itself.[3]

qNMR Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and internal standard.

Comparison Table: GC-MS vs. qNMR

FeatureGC-MSqNMR
Purity Type Relative (% area)Absolute (% by weight)
Reference Standard Not required for relative purityCertified internal standard required
Identification Based on fragmentation patternBased on chemical shifts and coupling constants
Structural Info Limited to massDetailed structural information
Sample State VolatilizedIn solution
Analysis Time Longer (due to chromatography)Shorter
Accuracy Good for relative purityPotentially higher for absolute purity

Logical Relationship of Analytical Methods

Methods_Comparison Comparison of Analytical Methods for Purity cluster_chromatography Chromatographic Methods (Relative Purity) cluster_spectroscopy Spectroscopic Method (Absolute Purity) GCMS GC-MS (Volatility-based separation) HPLC HPLC (Polarity-based separation) GCMS->HPLC Orthogonal Methods qNMR qNMR (Structural & Quantitative) GCMS->qNMR Orthogonal Methods HPLC->qNMR Orthogonal Methods Purity Purity Determination of This compound Purity->GCMS Volatile & Thermally Stable Purity->HPLC Non-volatile or Thermally Labile Impurities Purity->qNMR High Accuracy & Structural Confirmation

Caption: Relationship between methods for purity determination.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • GC-MS is an excellent and widely used method for routine purity checks, providing both separation and identification of volatile impurities.

  • HPLC serves as a valuable orthogonal technique, especially if non-volatile or thermally sensitive impurities are suspected.

  • qNMR stands out as a primary method for obtaining highly accurate, absolute purity values and provides unequivocal structural confirmation.

For comprehensive quality control in a research and development setting, employing a chromatographic method like GC-MS for routine analysis and confirming the purity of key batches with an orthogonal method like qNMR is a recommended strategy. This multi-faceted approach ensures the highest confidence in the quality of this compound used in subsequent synthetic steps.

References

A Comparative Analysis of C-I vs. C-Br Bond Reactivity in 5-Bromo-2-iodotoluene for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The differential reactivity of various carbon-halogen bonds provides a powerful tool for the selective and sequential introduction of molecular complexity. This guide offers an objective comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in 5-Bromo-2-iodotoluene, supported by experimental data and detailed protocols for key cross-coupling reactions.

The enhanced reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This phenomenon is primarily attributed to the difference in bond dissociation energies (BDE), with the C-I bond being weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle. In this compound, this inherent difference in reactivity allows for the chemoselective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations.

Quantitative Data Summary

The following table summarizes the comparative reactivity of the C-I and C-Br bonds in aryl halides, including specific examples of selective functionalization.

FeatureC-I BondC-Br BondReference
Average Bond Dissociation Energy ~213 kJ/mol~285 kJ/mol[1]
Relative Reactivity in Pd-Catalyzed Cross-Coupling HigherLower[2]
Selective Buchwald-Hartwig Amination Yield (on 1-bromo-4-iodobenzene) 78% (at C-I)Unreacted[3]
Selective Suzuki Coupling Product (from this compound) 4-Bromo-2-methylbiphenylNot observed[4]
Selective Sonogashira Coupling Product (from 1-bromo-2-iodobenzene) 1-Bromo-2-(phenylethynyl)benzeneNot observed[4]

Logical Relationship of Bond Reactivity

The decision-making process for the selective functionalization of this compound is dictated by the inherent reactivity of the carbon-halogen bonds. The weaker C-I bond will preferentially undergo oxidative addition to the palladium catalyst, initiating the cross-coupling cycle.

G This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition C-I_Bond_Cleavage Preferential C-I Bond Cleavage Oxidative_Addition->C-I_Bond_Cleavage Lower BDE C-Br_Bond_Cleavage Disfavored C-Br Bond Cleavage Oxidative_Addition->C-Br_Bond_Cleavage Higher BDE Cross_Coupling_Product Mono-functionalized Product (at C-I position) C-I_Bond_Cleavage->Cross_Coupling_Product Unreacted_C_Br Intact C-Br Bond for Further Functionalization Cross_Coupling_Product->Unreacted_C_Br

Caption: Reactivity pathway for the selective cross-coupling of this compound.

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions, demonstrating the selective functionalization of the C-I bond in the presence of a C-Br bond.

Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling of an arylboronic acid at the C-I position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Selective Sonogashira Coupling

This protocol outlines the selective coupling of a terminal alkyne at the C-I position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC. For less reactive substrates, gentle heating (e.g., to 80 °C) may be required.

  • Once the starting material is consumed, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Buchwald-Hartwig Amination

This protocol is for the selective amination at the C-I position of an iodo-bromo-aryl compound, based on conditions successful for 1-bromo-4-iodobenzene.[3]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • XPhos (0.08 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon.

  • Add toluene, this compound, and the amine.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Visualization

The general workflow for performing a selective cross-coupling reaction on this compound is outlined below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Weigh_Reagents Weigh this compound, coupling partner, base Add_to_Flask Add solids to Schlenk flask Weigh_Reagents->Add_to_Flask Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_to_Flask->Inert_Atmosphere Add_Solvent Add degassed solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd catalyst and ligand Add_Solvent->Add_Catalyst Heat_Stir Heat to desired temperature with stirring Add_Catalyst->Heat_Stir Monitor_Reaction Monitor by TLC/GC-MS Heat_Stir->Monitor_Reaction Cool_Reaction Cool to room temperature Monitor_Reaction->Cool_Reaction Reaction Complete Quench_Extract Quench and extract with organic solvent Cool_Reaction->Quench_Extract Dry_Concentrate Dry and concentrate the organic phase Quench_Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: A generalized experimental workflow for selective cross-coupling reactions.

References

A Comparative Guide to Alternative Reagents for 5-Bromo-2-iodotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. 5-Bromo-2-iodotoluene stands as a valuable building block, offering two distinct halogen atoms for sequential, site-selective cross-coupling reactions. The disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, governed by their respective bond dissociation energies, allows for a hierarchical approach to molecular elaboration. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving cost-effectiveness, and navigating supply chain complexities.

This guide provides an objective comparison of this compound with its chloro and fluoro analogues, namely 5-Bromo-2-chlorotoluene and 5-Bromo-2-fluorotoluene, in the context of palladium-catalyzed cross-coupling reactions. The comparative analysis is supported by representative experimental data to illuminate the performance of these alternatives.

The Reactivity Landscape: A Tale of Two Halogens

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the catalytic cycle. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br, C-Cl, and C-F bonds. This inherent difference in reactivity is the cornerstone of selective cross-coupling strategies.

For this compound, the significantly more reactive C-I bond allows for selective functionalization at the 2-position while leaving the C-Br bond at the 5-position intact for subsequent transformations. This guide will explore how this reactivity profile compares with its chloro and fluoro analogues.

Quantitative Performance Comparison

The following tables summarize representative quantitative data for the performance of this compound and its alternatives in key cross-coupling reactions. It is important to note that the data is compiled from various sources and serves to illustrate general trends. Direct head-to-head comparisons under identical conditions are limited in the literature.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The data below showcases the expected reactivity differences in the coupling of the 2-position.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O10012~85[3]
5-Bromo-2-chlorotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10018~75-85[4]
5-Bromo-2-fluorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024~60-70[5]

Table 2: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon triple bonds. The higher reactivity of the C-I bond is particularly advantageous in this reaction.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF806~90[6]
5-Bromo-2-chlorotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF10012~60-70[4]
5-Bromo-2-fluorotoluenePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF12024~40-50[7]

Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The choice of ligand is often critical for achieving high yields, especially with less reactive aryl halides.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ / BINAPNaOtBuToluene10016~80-90[8]
5-Bromo-2-chlorotolueneAnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene11024~70-80[9]
5-Bromo-2-fluorotolueneAnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane12024~50-60[10]

Visualizing the Chemical Logic

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

G Comparative Reactivity in Cross-Coupling cluster_0 Aryl Halide Reactivity cluster_1 Reagent Comparison C-I Bond C-I Bond C-Br Bond C-Br Bond C-I Bond->C-Br Bond Decreasing Reactivity This compound This compound C-Cl Bond C-Cl Bond C-Br Bond->C-Cl Bond Decreasing Reactivity C-F Bond C-F Bond C-Cl Bond->C-F Bond Decreasing Reactivity High Yields High Yields This compound->High Yields Mild Conditions Mild Conditions This compound->Mild Conditions 5-Bromo-2-chlorotoluene 5-Bromo-2-chlorotoluene Good Yields Good Yields 5-Bromo-2-chlorotoluene->Good Yields Moderate Conditions Moderate Conditions 5-Bromo-2-chlorotoluene->Moderate Conditions 5-Bromo-2-fluorotoluene 5-Bromo-2-fluorotoluene Lower Yields Lower Yields 5-Bromo-2-fluorotoluene->Lower Yields Forcing Conditions Forcing Conditions 5-Bromo-2-fluorotoluene->Forcing Conditions

Caption: Comparative reactivity of aryl halides and the expected performance of this compound and its alternatives.

G Generalized Suzuki-Miyaura Cross-Coupling Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol (General)
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Sonogashira Coupling Protocol (General)
  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), the terminal alkyne (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent and Base Addition: Add degassed triethylamine (B128534) (3 mL) and a co-solvent such as DMF (3 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[6]

Buchwald-Hartwig Amination Protocol (General)
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add degassed toluene (5 mL). Then, add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.[8]

Conclusion

This compound remains a highly effective and versatile reagent for sequential cross-coupling reactions due to the pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds. This allows for selective functionalization at the 2-position under mild conditions, with high yields generally achievable.

The alternative reagents, 5-Bromo-2-chlorotoluene and 5-Bromo-2-fluorotoluene, offer a trade-off between reactivity and potentially lower cost or different substitution patterns. 5-Bromo-2-chlorotoluene can be a viable alternative, often providing good yields, albeit under slightly more forcing conditions. The use of modern, bulky phosphine (B1218219) ligands is often necessary to achieve high conversions. 5-Bromo-2-fluorotoluene is the least reactive of the three and typically requires more specialized and robust catalyst systems and higher temperatures to achieve satisfactory yields.

The choice of reagent will ultimately depend on the specific synthetic strategy, the desired final product, and economic considerations. For reactions where high reactivity and mild conditions are paramount, this compound is the superior choice. However, for syntheses where the subsequent functionalization of the bromine is the primary focus and the conditions for the initial coupling can be more robust, 5-Bromo-2-chlorotoluene presents a reasonable and potentially more economical alternative.

References

Reactivity Face-Off: A Comparative Guide to 5-Bromo-2-iodotoluene Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Dihaloaromatics, such as the isomers of bromo-iodotoluene, are valuable building blocks, offering the potential for selective functionalization. This guide provides an objective comparison of the reactivity of 5-Bromo-2-iodotoluene and its isomers, supported by established chemical principles and analogous experimental data, to aid in the strategic design of synthetic pathways.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the synthetic utility of bromo-iodotoluene isomers. The C-I bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange, making it the more reactive site.[1] This inherent reactivity difference allows for selective transformations, where the iodine can be functionalized while the bromine remains intact for subsequent reactions.

The position of the methyl group and the halogens on the toluene (B28343) ring, however, introduces steric and electronic nuances that can influence reaction rates and yields. Generally, a methyl group ortho to a halogen can exert steric hindrance, potentially slowing down the reaction at that site.[2]

Quantitative Reactivity Comparison

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reactivity trend of I > Br is pronounced, allowing for selective coupling at the iodo-position.

IsomerCoupling PartnerCatalyst SystemConditionsExpected Major ProductRepresentative Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C4-Bromo-2-methylbiphenyl85-95
2-Bromo-5-iodotoluenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C3-Bromo-4-methylbiphenyl85-95
3-Bromo-4-iodotoluenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C2-Bromo-4-methylbiphenyl80-90 (possible steric hindrance)
4-Bromo-3-iodotoluenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C5-Bromo-2-methylbiphenyl85-95

Yields are estimated based on typical Suzuki-Miyaura reactions of bromo-iodoarenes.

Table 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, again with high selectivity for the iodo-position.

IsomerCoupling PartnerCatalyst SystemConditionsExpected Major ProductRepresentative Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C1-Bromo-4-methyl-2-(phenylethynyl)benzene90-98
2-Bromo-5-iodotoluenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C2-Bromo-4-methyl-1-(phenylethynyl)benzene90-98
3-Bromo-4-iodotoluenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C2-Bromo-1-methyl-4-(phenylethynyl)benzene85-95 (possible steric hindrance)
4-Bromo-3-iodotoluenePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C1-Bromo-2-methyl-5-(phenylethynyl)benzene90-98

Yields are estimated based on typical Sonogashira reactions of iodo-substituted heterocycles and aryl halides.[3][4]

Table 3: Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, with a similar selectivity profile favoring the C-I bond.

IsomerCoupling PartnerCatalyst SystemConditionsExpected Major ProductRepresentative Yield (%)
This compoundAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °C4-Bromo-N-phenyl-2-methylaniline80-90
2-Bromo-5-iodotolueneAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °C3-Bromo-N-phenyl-4-methylaniline80-90
3-Bromo-4-iodotolueneAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °C2-Bromo-N-phenyl-4-methylaniline75-85 (possible steric hindrance)
4-Bromo-3-iodotolueneAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °C5-Bromo-N-phenyl-2-methylaniline80-90

Yields are estimated based on Buchwald-Hartwig amination of related dihaloarenes.[5]

Table 4: Metal-Halogen Exchange (Lithiation)

Lithiation via metal-halogen exchange is significantly faster for iodine than for bromine, allowing for selective formation of the aryllithium species at the iodo-position.

IsomerReagentConditionsExpected Major Intermediate
This compoundn-BuLiTHF, -78 °C5-Bromo-2-lithiomethylbenzene
2-Bromo-5-iodotoluenen-BuLiTHF, -78 °C2-Bromo-5-lithiomethylbenzene
3-Bromo-4-iodotoluenen-BuLiTHF, -78 °C3-Bromo-4-lithiomethylbenzene
4-Bromo-3-iodotoluenen-BuLiTHF, -78 °C4-Bromo-3-lithiomethylbenzene

Experimental Protocols

The following are generalized protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromo-iodotoluene isomer (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL), is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated at 80-100 °C and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the bromo-iodotoluene isomer (1.0 mmol) and the terminal alkyne (1.1 mmol) in THF (10 mL) is added triethylamine (B128534) (2.0 mmol). The solution is degassed with argon for 15 minutes. PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are then added, and the reaction mixture is stirred at room temperature or heated to 60 °C. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the bromo-iodotoluene isomer (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos) is placed in a Schlenk tube. Anhydrous dioxane (5 mL) is added, and the tube is sealed and heated to 100-110 °C. After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

General Procedure for Selective Lithiation

To a solution of the bromo-iodotoluene isomer (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature slowly. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways and Logic

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_end Outcome A Bromo-iodotoluene Isomer E Inert Atmosphere (Argon or Nitrogen) A->E Add B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->E Add C Palladium Catalyst & Ligand C->E Add D Base & Solvent D->E Add F Heating & Stirring E->F G Selective Cross-Coupling at C-I Position F->G H Purification (Column Chromatography) G->H I Characterized Product H->I

Caption: Generalized workflow for selective palladium-catalyzed cross-coupling of bromo-iodotoluene isomers.

Reactivity_Factors cluster_factors Factors Influencing Reactivity cluster_outcome Reaction Outcome Reactivity Overall Reactivity Selectivity Site Selectivity (C-I preferred) Reactivity->Selectivity Rate Reaction Rate Reactivity->Rate Bond_Strength C-X Bond Strength (C-I < C-Br) Bond_Strength->Reactivity Steric_Hindrance Steric Hindrance (Ortho-methyl group) Steric_Hindrance->Reactivity Electronic_Effects Electronic Effects (Substituent Position) Electronic_Effects->Reactivity

Caption: Logical relationship of factors affecting the reactivity and selectivity of bromo-iodotoluene isomers.

References

A Comparative FT-IR Spectroscopic Analysis of 5-Bromo-2-iodotoluene and Related Toluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the vibrational frequencies of 5-Bromo-2-iodotoluene through Fourier-Transform Infrared (FT-IR) spectroscopy reveals key insights into the influence of halogen substitution on the toluene (B28343) backbone. This guide provides a comparative analysis of the FT-IR spectrum of this compound against structurally related alternatives, including 2-iodotoluene, 4-bromotoluene, and toluene, supported by experimental data and detailed protocols.

This analysis is critical for researchers and professionals in drug development and organic synthesis, where precise characterization of molecular structures is paramount. The presence and position of bromo and iodo substituents on the toluene ring induce characteristic shifts in the vibrational frequencies of the molecule, which can be effectively identified and compared using FT-IR spectroscopy.

Comparison of FT-IR Spectral Data

The FT-IR spectra of this compound and its analogs exhibit distinct absorption bands corresponding to specific functional groups and vibrational modes. The table below summarizes the key quantitative data, highlighting the differences in peak positions due to the varied substitution patterns.

Functional GroupVibrational ModeThis compound (cm⁻¹)2-Iodotoluene (cm⁻¹)4-Bromotoluene (cm⁻¹)Toluene (cm⁻¹)
C-H (Aromatic)Stretching~3050 - 3100~3050 - 3100~3025~3030 - 3080
C-H (Methyl)Stretching~2850 - 2960~2860 - 2970~2860 - 2925~2870 - 2980
C=C (Aromatic)Ring Stretching~1450 - 1600~1460 - 1600~1475, 1595~1450 - 1610
C-H (Aromatic)Out-of-plane Bending~800 - 900~740 - 780~800~690 - 770
C-BrStretching~550 - 650-~500 - 600-
C-IStretching~500 - 600~500 - 600--

Note: The exact peak positions can vary slightly based on the experimental conditions and the physical state of the sample. The data presented is a compilation from various spectral databases.

Experimental Protocols

A standardized protocol for obtaining high-quality FT-IR spectra of solid and liquid organic compounds is crucial for reliable comparative analysis.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is typically used.

Sample Preparation:

  • Liquid Samples (Toluene, 2-Iodotoluene, 4-Bromotoluene): A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Solid Samples (this compound): The solid sample is finely ground with anhydrous KBr powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample holder (for liquids) or the pure KBr pellet/clean ATR crystal (for solids) is recorded.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualizing the Analysis and Structural Relationships

To better understand the workflow of FT-IR analysis and the structural relationships between the compared molecules, the following diagrams are provided.

ftir_workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis liquid Liquid Sample (Capillary Film) background Record Background Spectrum liquid->background solid Solid Sample (KBr Pellet/ATR) solid->background sample_spec Record Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio peak_pick Peak Picking & Assignment ratio->peak_pick comparison Comparative Analysis peak_pick->comparison

Caption: A flowchart illustrating the key steps in performing an FT-IR spectroscopic analysis.

molecular_structures Structural Comparison of Toluene Derivatives Toluene Toluene (C7H8) Iodotoluene 2-Iodotoluene (C7H7I) Toluene->Iodotoluene + I Bromotoluene 4-Bromotoluene (C7H7Br) Toluene->Bromotoluene + Br Bromoiodotoluene This compound (C7H6BrI) Iodotoluene->Bromoiodotoluene + Br Bromotoluene->Bromoiodotoluene + I

Caption: A diagram showing the structural relationships between the analyzed toluene derivatives.

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of the halogenated aromatic compound, 5-Bromo-2-iodotoluene. While spectroscopic methods offer valuable insights into the molecular structure, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural evidence.

This guide presents a head-to-head comparison of the data obtained from these techniques, outlines the experimental protocols for each, and visually represents the workflow for structural determination, highlighting the unique strengths of each method.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative and qualitative data obtained from X-ray crystallography and spectroscopic analyses for this compound and a structurally related analogue.

Table 1: Crystallographic Data for 2,6-Dichlorotoluene (A Structural Analogue)

ParameterValue
Chemical FormulaC₇H₆Cl₂
Crystal SystemMonoclinic
Space GroupP 1 2₁ 1
a (Å)7.453
b (Å)25.368
c (Å)13.763
α (°)90
β (°)90.51
γ (°)90
Volume (ų)2602
Temperature (K)93.2
Note:Data corresponds to the Crystallography Open Database (COD) entry 7203342 for 2,6-dichlorotoluene, a structural analogue of this compound.

Table 2: Spectroscopic Data Summary for this compound

TechniqueParameterObserved Data/Expected Peaks
¹H NMR Chemical Shift (δ)Aromatic Protons (approx. 7.0-8.0 ppm), Methyl Protons (approx. 2.4 ppm)
¹³C NMR Chemical Shift (δ)Aromatic Carbons (approx. 120-145 ppm), Methyl Carbon (approx. 20-25 ppm)
Mass Spec. Mass-to-Charge (m/z)Molecular Ion Peak [M]⁺ corresponding to the exact mass of C₇H₆BrI
IR Spec. Wavenumber (cm⁻¹)C-H (aromatic and aliphatic), C=C (aromatic), C-Br, and C-I stretching and bending vibrations.

Experimental Protocols

Detailed methodologies for the key experimental techniques are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts and coupling patterns of the hydrogen atoms. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to observe the chemical shifts of the carbon atoms.

  • Data Processing and Analysis: The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration of signals (for ¹H NMR), and coupling constants are analyzed to deduce the connectivity of atoms in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a solution in a suitable solvent.

  • Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.

  • Spectrum Generation and Analysis: A spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated. The characteristic absorption bands are correlated with the presence of specific functional groups in the molecule.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound, comparing the directness of X-ray crystallography with the inferential nature of spectroscopic methods.

G cluster_0 Spectroscopic Analysis (Inferential) cluster_1 X-ray Crystallography (Definitive) NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Connectivity NMR->Connectivity Provides connectivity and chemical environment MS Mass Spectrometry MolecularFormula MolecularFormula MS->MolecularFormula Determines molecular weight and formula IR IR Spectroscopy FunctionalGroups FunctionalGroups IR->FunctionalGroups Identifies functional groups ProposedStructure Proposed Structure Connectivity->ProposedStructure MolecularFormula->ProposedStructure FunctionalGroups->ProposedStructure ConfirmedStructure Confirmed 3D Structure ProposedStructure->ConfirmedStructure Confirmation Xray Single-Crystal X-ray Diffraction CrystalStructure CrystalStructure Xray->CrystalStructure Provides precise 3D atomic arrangement CrystalStructure->ConfirmedStructure

A Comparative Guide to Palladium vs. Nickel Catalysts for the Coupling of 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 5-Bromo-2-iodotoluene presents a classic challenge in chemoselectivity, offering two distinct reactive sites for cross-coupling reactions. The choice of catalyst—traditionally palladium-based systems versus more recently explored, cost-effective nickel catalysts—is critical in dictating the outcome of such transformations. This guide provides an objective, data-supported comparison of palladium and nickel catalysts for the coupling of this compound, focusing on Suzuki-Miyaura and Sonogashira reactions.

Executive Summary: Palladium's Selectivity vs. Nickel's Reactivity

The fundamental difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds governs the strategy for selective coupling. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles.[1] This inherent reactivity difference (I > Br > Cl) allows for predictable, selective coupling at the iodine-bearing position using palladium catalysts under carefully controlled conditions.

Nickel catalysts, while also capable of chemoselective coupling, present a different reactivity profile. Nickel is a more electron-rich and less electronegative metal, which generally facilitates oxidative addition more readily than palladium.[2] This heightened reactivity can be advantageous for activating more robust bonds but also necessitates careful ligand and condition selection to control selectivity. Recent studies have demonstrated that nickel catalysts can achieve excellent C-I selectivity in the cross-coupling of bromo(iodo)arenes.[3][4]

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize representative data for Suzuki-Miyaura and Sonogashira coupling reactions. As direct comparative studies on this compound are not extensively documented, the data is extrapolated from reactions with analogous bromo-iodoaryl substrates to provide a performance benchmark.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%) of 5-Bromo-2-phenyltolueneKey Features
Palladium
Pd(PPh₃)₄3PPh₃K₂CO₃Dioxane/H₂O804~95High chemoselectivity for C-I bond; standard, reliable conditions.[1][5]
Pd(dppf)Cl₂2dppfCs₂CO₃DME802>90Excellent yields with shorter reaction times; dppf is a robust ligand.[6]
Nickel
NiCl₂(dppp)5dpppK₃PO₄Toluene10012~90Cost-effective alternative; requires higher temperatures and longer times.
NiCl₂(PCy₃)₂5PCy₃K₃PO₄t-Amyl Alcohol10012~92Effective for a range of heteroaromatic halides, suggesting good potential.[6][7]
Table 2: Sonogashira Coupling with Phenylacetylene
Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 5-Bromo-2-(phenylethynyl)tolueneKey Features
Palladium
Pd(PPh₃)₂Cl₂2CuI (1)Et₃NTHF606>95Classic Sonogashira conditions; highly efficient and selective for C-I.[8][9]
Pd(OAc)₂2NoneDABCOMeCN25-5012~90Copper-free conditions are possible, reducing homocoupling byproducts.[10]
Nickel
NiCl₂(PPh₃)₂5CuI (2)PiperidineDMF8018~85Feasible but generally requires more forcing conditions than palladium.

Mandatory Visualization

The diagrams below illustrate the generalized workflow for a catalytic cross-coupling experiment and the fundamental catalytic cycle that underpins these transformations.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification Reactants 1. Combine this compound, Coupling Partner, and Base in Flask Solvent 2. Add Anhydrous Solvent Reactants->Solvent Degas 3. Degas Mixture (e.g., Ar sparging) Solvent->Degas Catalyst 4. Add Catalyst/Ligand Solution under Inert Atmosphere Degas->Catalyst Heat 5. Heat to Required Temperature Catalyst->Heat Monitor 6. Monitor Progress (TLC, GC-MS) Heat->Monitor Quench 7. Cool and Perform Aqueous Work-up Monitor->Quench Extract 8. Extract with Organic Solvent Quench->Extract Purify 9. Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify

Caption: Generalized experimental workflow for cross-coupling reactions.

Catalytic_Cycle M0 M(0)Ln M2_RX R-M(II)Ln-X M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)Ln-R¹ M2_RX->M2_R_R1 Transmetalation (R¹-M') M2_R_R1->M0 Reductive Elimination Product Product (R-R¹) M2_R_R1->Product

Caption: The generalized catalytic cycle for cross-coupling reactions.

Experimental Protocols

The following are representative, detailed methodologies for palladium and nickel-catalyzed Suzuki-Miyaura coupling reactions, which can be adapted for this compound.

Protocol 1: Palladium-Catalyzed Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling at the C-I position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 5-bromo-2-aryl-toluene product.

Protocol 2: Nickel-Catalyzed Selective Suzuki-Miyaura Coupling

This protocol provides a cost-effective alternative, also targeting the C-I position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)[7]

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Solvent (e.g., Anhydrous 2-Me-THF or t-Amyl Alcohol)[7]

  • Glovebox or Schlenk line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inside a glovebox or under a robust inert atmosphere, add the nickel pre-catalyst, base, and arylboronic acid to an oven-dried reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress periodically by taking aliquots (under inert conditions) for GC-MS analysis.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude residue via column chromatography to isolate the desired product.

Concluding Remarks

Both palladium and nickel catalysts are effective for the chemoselective coupling of this compound at the more reactive C-I position.

  • Palladium catalysts remain the benchmark, offering high yields and excellent selectivity under well-established, milder conditions.[1] They are often the first choice for complex molecule synthesis where reliability and predictability are paramount.

  • Nickel catalysts present a compelling, cost-effective alternative.[2] While they may require higher temperatures and more rigorous inert conditions, their development is a rapidly advancing field, offering unique reactivity that can be advantageous for challenging substrates.[2][3]

The ultimate choice of catalyst will depend on factors such as cost considerations, substrate scope, functional group tolerance, and the scale of the reaction. For high-value applications in drug development, the reliability of palladium may be preferred, whereas for large-scale synthesis, the economic advantage of nickel is a significant driver for process development.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-iodotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides comprehensive guidance on the proper handling and disposal of 5-Bromo-2-iodotoluene (CAS No. 116632-39-4), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below. Always wear the appropriate PPE to prevent exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueSource
CAS Number 116632-39-4[1][2]
Molecular Formula C₇H₆BrI[2]
Molecular Weight 296.93 g/mol [1][2]
Appearance Clear colorless to yellow to orange to red liquid[4]
Density 2.08 g/mL at 25 °C[1]
Boiling Point 263 °C[1]
Flash Point 110 °C (230 °F) - closed cup[1][5]
GHS Hazard Codes H315, H319, H335[1][2]
Personal Protective Equipment (PPE) Eyeshields, Gloves (Nitrile rubber recommended), Type ABEK (EN14387) respirator filter, Lab coat[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is incineration by a licensed hazardous waste disposal company.[6] On-site treatment is not recommended. The following protocol outlines the steps for safe collection, storage, and preparation for disposal.

Experimental Workflow for Waste Handling:

cluster_0 Step 1: Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Disposal Pickup A Identify this compound waste (e.g., unused reagent, contaminated materials) B Select a designated, compatible waste container (glass or polyethylene) A->B C Ensure container is clean, dry, and has a secure screw cap B->C D Affix a 'Hazardous Waste' label C->D E Clearly write: 'this compound' and list any other constituents D->E F Record the date of first accumulation E->F G Transfer waste into the labeled container (inside a fume hood) F->G H Keep the container securely closed when not in use G->H I Store in a designated Satellite Accumulation Area (SAA) H->I J Ensure secondary containment and segregation from incompatible materials I->J K Once container is full (or after 1 year), arrange for pickup J->K L Contact your institution's Environmental Health & Safety (EH&S) office K->L M Waste is transported by a licensed hazardous waste contractor for incineration L->M

Caption: Workflow for the safe disposal of this compound.

Detailed Methodology:

  • Segregation:

    • This compound is a halogenated organic compound. It must be collected separately from non-halogenated organic waste.[1][5][7][8]

    • Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2][9]

  • Containerization:

    • Use a designated waste container that is in good condition and compatible with halogenated organic compounds. Glass or polyethylene (B3416737) containers are recommended.[2][9] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[2]

    • The container must have a tight-fitting screw cap to prevent leaks and evaporation.[9][10]

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[3][9]

    • Clearly identify the contents. Write "this compound". If it is a solution, list all components and their approximate percentages.[1][3]

    • Record the date when the first waste is added to the container. This is crucial for regulatory compliance.[9]

  • Accumulation and Storage:

    • All transfers of waste into the container should be performed in a chemical fume hood to minimize inhalation exposure.[10]

    • Keep the waste container securely closed at all times, except when adding waste.[3][10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11]

    • The SAA must be in a cool, dry, and well-ventilated area, away from ignition sources.[2]

    • Use secondary containment (such as a larger, chemically resistant tray or bin) to capture any potential leaks.[2][3]

  • Final Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4][12]

    • Once the container is full, or within one year of the start date (whichever comes first), arrange for disposal.[11]

    • Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[3][4]

    • Do not attempt to dispose of this compound down the drain or by evaporation.[2][4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.

  • Absorb: Use an inert, dry absorbent material (such as vermiculite, dry sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guide for 5-Bromo-2-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-Bromo-2-iodotoluene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₆BrI[1][2]
Molecular Weight 296.93 g/mol [2][3]
CAS Number 116632-39-4[1][2]
Appearance Clear slightly yellow to light red-pink liquid or white to off-white solid[1][4]
Density 2.08 g/mL at 25 °C[2]
Boiling Point 263 °C[2]
Flash Point 110 °C (230 °F) - closed cup[2]
Refractive Index n20/D 1.65[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Adherence to the following PPE guidelines is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or face shield.[1][5]Protects eyes from splashes and contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.[1][5]
Body Protection Laboratory coat or other suitable protective clothing.[1][5][6]Protects against contamination of personal clothing and skin.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, use an approved respirator with a suitable filter (e.g., type ABEK (EN14387)).[1][2]Prevents inhalation of vapors or dust.

Safe Handling and Storage Workflow

The following diagram illustrates the essential workflow for the safe handling and storage of this compound.

Safe Handling Workflow for this compound reception Receiving and Inspection - Inspect container for damage - Verify label storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from light and incompatible materials reception->storage Store Appropriately handling Handling and Experimentation - Use in a chemical fume hood - Wear appropriate PPE - Avoid generating dust/aerosols storage->handling Prepare for Use spill Spill Management - Evacuate area - Wear full PPE - Absorb with inert material - Collect in a sealed container handling->spill In Case of Spill decontamination Decontamination - Clean work surfaces and equipment - Dispose of contaminated PPE as hazardous waste handling->decontamination Post-Experiment disposal Waste Disposal - Collect in a labeled 'Halogenated Organic Waste' container - Follow institutional EHS guidelines spill->disposal Contain and Dispose decontamination->disposal Dispose of Waste

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and in working order.[5]

  • Work exclusively in a well-ventilated chemical fume hood.[6]

  • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

  • Don all required Personal Protective Equipment (PPE) as detailed in the table above.

2. Handling the Chemical:

  • When handling the solid form, avoid creating dust.

  • If transferring the substance, use appropriate tools (e.g., spatula, scoop) and ensure all containers are clearly labeled.

  • Keep the container tightly closed when not in use to prevent exposure to moisture and light.[1][5]

3. First Aid Measures:

  • If on skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1][7]

  • If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical attention.[1][7]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[5]

  • If swallowed: Rinse mouth with water.[5] Seek immediate medical attention.

4. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5]

  • Collect the absorbed material into a tightly sealed and properly labeled container for disposal.[6]

  • Prevent the spilled material from entering drains or waterways.[6]

  • Decontaminate the spill area thoroughly.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Collection: All waste containing this compound, including contaminated disposables and spill cleanup materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8]

  • Container Management: Ensure the waste container is kept tightly sealed and stored in a designated, well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not mix with non-halogenated waste streams.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.